Rose Bengal
Descripción
This compound is a pink stain derived as an analogue of fluorescein. Its disodium salt in ophthalmic solutions has been used as a diagnostic agent in suspected damage to conjunctival and corneal cells. It is also used in laboratory settings, including the preparation of Foraminifera for microscopic analysis and suppression of bacterial growth in several microbiological media. A direct cytotoxic effect of this compound on microorganisms and cancer cells has been observed, questioning its potential antitumor actions via intralesional injections. The clinical applications of this compound as injectable formulation under the name PV-10 in melanoma, breast cancer and skin conditions such as eczema and psoriasis are being investigated in clinical trials.
A bright bluish pink compound that has been used as a dye, biological stain, and diagnostic aid.
Structure
2D Structure
Propiedades
IUPAC Name |
dipotassium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4Cl4I4O5.2K/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPTIGZZTZIDR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H2Cl4I4K2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015268 | |
| Record name | Dipotassium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1049.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11121-48-5, 24545-87-7, 632-68-8 | |
| Record name | Rose Bengal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011121485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3,4,5-tetrachloro-6-(6-hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)-, dipotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rose Bengal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSE BENGAL POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZPG1ELY14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Rose Bengal in Photodynamic Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rose Bengal (RB), a xanthene dye, has emerged as a potent photosensitizer in the field of photodynamic therapy (PDT). Its high quantum yield of singlet oxygen, a key cytotoxic agent, makes it a compelling candidate for various therapeutic applications, including oncology and antimicrobial treatments.[1][2] This technical guide delves into the fundamental mechanisms of action of this compound in PDT, providing a comprehensive overview of the photochemical processes, cellular responses, and key signaling pathways involved.
The Photochemical Basis of this compound PDT
The therapeutic efficacy of this compound in PDT is rooted in its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength.[3][4] The process is initiated by the absorption of photons, which elevates the RB molecule from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[2] It is from this triplet state that the therapeutically relevant photochemical reactions occur, primarily through two distinct pathways:
-
Type I Reaction: The excited triplet state of this compound (³RB*) can directly interact with biological substrates, such as lipids, proteins, and nucleic acids, through electron or hydrogen transfer. This results in the formation of free radicals and radical ions. These species can then react with molecular oxygen (³O₂) to produce various ROS, including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5][6][7]
-
Type II Reaction: This is the predominant and more critical pathway for this compound's photodynamic activity.[8] In this process, the excited triplet state of this compound (³RB*) directly transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[2][5][6] Singlet oxygen is a potent oxidizing agent that can rapidly react with and damage a wide array of biomolecules within the cell.[1][5]
The high singlet oxygen quantum yield of this compound, reported to be around 0.75 in water, underscores the dominance of the Type II mechanism and is a primary reason for its effectiveness as a photosensitizer.[9]
Visualizing the Photochemical Pathways
Caption: Photochemical pathways of this compound in PDT.
Cellular Consequences and Death Pathways
The generation of ROS, particularly singlet oxygen, within the cellular environment initiates a cascade of damaging events that ultimately lead to cell death. The specific outcome—apoptosis, necrosis, or autophagy—is influenced by several factors, including the subcellular localization of this compound, the light dose administered, and the cell type.[10][11]
Subcellular Localization: The intracellular distribution of the photosensitizer is a critical determinant of the initial sites of photodamage and the subsequent cell death signaling pathways. This compound and its derivatives, such as this compound Acetate (RBAc), which is more lipophilic and can readily cross cell membranes, have been shown to localize in various organelles, including the mitochondria, endoplasmic reticulum (ER), lysosomes, and Golgi complex.[10]
-
Mitochondrial Damage: Localization in mitochondria can lead to the rapid induction of apoptosis through the intrinsic pathway.[10] ROS-induced damage to mitochondrial membranes can trigger the release of cytochrome c, activating the caspase cascade.[12]
-
ER Stress: Accumulation in the endoplasmic reticulum can cause ER stress due to the damage of ER-resident proteins and disruption of calcium homeostasis, which can also trigger apoptosis.[10]
-
Lysosomal Damage: Photosensitizers localized in lysosomes can induce lysosomal membrane permeabilization, releasing lysosomal enzymes into the cytoplasm and triggering either apoptosis or necrosis.[11]
Cell Death Modalities:
-
Apoptosis: Often considered the desired mode of cell death in cancer therapy, apoptosis is a programmed and controlled process that avoids inflammation. This compound PDT can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[10] Evidence suggests that RB-PDT can lead to the activation of caspases, such as caspase-9, and affect the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][12] Studies on colorectal cancer cells have shown that late apoptosis is a primary mode of cell death following RB-PDT.[13]
-
Necrosis: This form of cell death is characterized by cell swelling and lysis, which can lead to inflammation. High doses of PDT or damage to the plasma membrane can result in necrotic cell death.[11]
-
Autophagy: This is a cellular self-digestion process that can either promote cell survival under stress or contribute to cell death. This compound PDT has been shown to induce autophagy.[10] The role of autophagy in the overall therapeutic outcome can be complex, potentially acting as a survival mechanism in some contexts and a cell death pathway in others.[12]
Visualizing Cell Death Signaling Pathways
References
- 1. Evaluating the Efficacy of this compound as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review [mdpi.com]
- 2. Importance of this compound Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Mediated Photodynamic Therapy to Inhibit Candida albicans [app.jove.com]
- 5. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Photophysical and Photochemical Properties of Rose Bengal
For Researchers, Scientists, and Drug Development Professionals
Rose Bengal (RB), a xanthene dye, is a potent photosensitizer with significant applications in biomedical research and clinical practice, particularly in photodynamic therapy (PDT) for cancer and infectious diseases. Its utility stems from its distinct photophysical and photochemical characteristics, which enable the light-induced generation of reactive oxygen species (ROS) that can induce localized cellular damage. This technical guide provides an in-depth overview of the core photophysical and photochemical properties of this compound, detailed experimental protocols for their characterization, and a visual representation of the underlying mechanisms.
Core Photophysical and Photochemical Properties
Upon absorption of light, typically in the green region of the visible spectrum, this compound transitions from its ground singlet state (S₀) to an excited singlet state (S₁).[1] Due to the presence of heavy iodine atoms in its structure, it undergoes highly efficient intersystem crossing (ISC) to a long-lived excited triplet state (T₁).[1][2] This triplet state is the key intermediate in its photosensitizing activity. From the triplet state, this compound can initiate two primary types of photochemical reactions.
Type I and Type II Mechanisms:
-
Type I Reaction: The excited triplet this compound can directly interact with a substrate, such as a biological molecule, through electron or hydrogen transfer, leading to the formation of radical ions and other reactive oxygen species like superoxide (O₂⁻) and hydroxyl radicals (•OH).[3][4]
-
Type II Reaction: The triplet-state this compound can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate highly reactive singlet oxygen (¹O₂).[1][5][6] This is often the dominant pathway for this compound's photodynamic activity.
The efficiency of these processes is dictated by the surrounding microenvironment, including solvent polarity, oxygen concentration, and binding to biological macromolecules.[7][8][9]
Quantitative Photophysical and Photochemical Data
The following tables summarize key quantitative data for this compound, providing a comparative overview of its properties in different environments.
Table 1: Spectral Properties of this compound in Various Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Reference(s) |
| Basic Ethanol | 559 | 571 | 90,400 | [10][11] |
| Water | 549 | - | - | [12] |
| Acetonitrile | - | - | - | [13] |
| Methanol | 549 | 565-570 | - | [12] |
| Dichloromethane | - | - | - | [14] |
Table 2: Quantum Yields and Lifetimes of this compound
| Solvent/Environment | Fluorescence Quantum Yield (ΦF) | Intersystem Crossing Quantum Yield (ΦISC) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet Lifetime (τT) | Fluorescence Lifetime (τF) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Basic Ethanol | 0.11 | - | 0.86 | - | - |[15] | | Ethanol | 0.05 | 0.89 | - | - | 769-771 ps |[16] | | Aqueous Solution (pH 12) | - | - | - | - | ~70 ps |[17][18] | | Water | - | 0.98 | 0.76 - 0.79 | 0.1-0.3 ms | - |[8][13][19] | | Acetonitrile | - | 0.4 | 0.53 | - | - |[13][14] | | Methanol | - | 0.92 | - | - | - |[19] | | Propanol | - | 0.86 | - | - | - |[19] | | Bound to Human Serum Albumin (HSA) | Reduced | - | Reduced | - | - |[9][20] |
Experimental Protocols
Accurate characterization of the photophysical and photochemical properties of this compound is crucial for its application. Below are detailed methodologies for key experiments.
Determination of Absorption and Fluorescence Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, water, PBS). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.
-
Absorption Spectroscopy:
-
Use a UV-Visible spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 400-700 nm).
-
The wavelength at which the highest absorbance is recorded is the λmax of absorption.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λex = λmax, abs).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 550-750 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the λmax of emission.
-
Measurement of Fluorescence Quantum Yield (ΦF)
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine B).
-
Sample Preparation: Prepare a series of solutions of both the this compound sample and the standard of varying, low concentrations (absorbance < 0.1) in the same solvent.
-
Data Acquisition:
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots is proportional to the fluorescence quantum yield. The quantum yield of the sample (ΦF, sample) can be calculated using the following equation: ΦF, sample = ΦF, std * (Slopesample / Slopestd) * (ηsample² / ηstd²) where ΦF, std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Objective: To quantify the efficiency of singlet oxygen generation.
Methodology (Indirect, using a chemical quencher):
-
Reagent Selection: Use a chemical trap for singlet oxygen that loses its absorbance upon reaction, such as 1,3-diphenylisobenzofuran (DPBF) or 9,10-diphenylanthracene (DPA).[15] A reference photosensitizer with a known ΦΔ in the same solvent is also required (e.g., this compound itself can be used if the unknown is a derivative, or another standard like phenalenone).[14]
-
Sample Preparation: Prepare solutions of the sample and the reference with matched absorbance at the excitation wavelength. Add the chemical trap to both solutions.
-
Irradiation:
-
Irradiate both solutions with a monochromatic light source at a wavelength where both the sample and reference absorb.
-
At regular time intervals, stop the irradiation and record the absorption spectrum, monitoring the decrease in absorbance of the chemical trap.
-
-
Data Analysis:
-
Plot the change in absorbance of the chemical trap versus irradiation time for both the sample and the reference.
-
The slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ, sample) can be calculated using the following equation: ΦΔ, sample = ΦΔ, ref * (Ratesample / Rateref) where Rate is the rate of degradation of the chemical trap.
-
Measurement of Fluorescence Lifetime (τF)
Objective: To determine the average time this compound spends in the excited singlet state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Data Acquisition:
-
Excite the sample with the pulsed laser.
-
The TCSPC system measures the time difference between the laser pulse and the detection of the first emitted photon.
-
This process is repeated for a large number of excitation pulses to build a histogram of photon arrival times.
-
-
Data Analysis:
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key processes and a typical experimental workflow for the characterization of this compound.
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
References
- 1. physical chemistry - Generation of singlet oxygen by irradiation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Absorption and Singlet Oxygen Phosphorescence of this compound Photosensitiser - Edinburgh Instruments [edinst.com]
- 7. Solvatochromic behavior on the absorption and fluorescence spectra of this compound dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Photophysics and photochemistry of this compound bound to human serum albumin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 11. PhotochemCAD | this compound [photochemcad.com]
- 12. nathan.instras.com [nathan.instras.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intersystem Crossing Rates in Photoexcited this compound: Solvation versus Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Singlet Oxygen Generation by Rose Bengal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rose Bengal (RB) is a xanthene dye widely recognized for its efficacy as a photosensitizer, particularly in the context of photodynamic therapy (PDT). Its utility stems from its high quantum yield of singlet oxygen (¹O₂) generation, a highly reactive oxygen species that can induce localized cellular damage and apoptosis in targeted tissues. This guide provides a detailed exploration of the core mechanism of ¹O₂ generation by this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
The Photophysical and Photochemical Process
The generation of singlet oxygen by this compound is a photophysical process that can be described by the Jablonski diagram. Upon absorption of light, the this compound molecule transitions from its ground singlet state (S₀) to an excited singlet state (S₁). This is a short-lived state, and the molecule can return to the ground state via fluorescence or undergo a non-radiative process known as intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). It is this triplet state that is crucial for photodynamic activity.
In the presence of molecular oxygen (³O₂), which naturally exists in a triplet ground state, the excited triplet this compound molecule can transfer its energy to the oxygen molecule. This energy transfer, a Type II photosensitization reaction, results in the this compound molecule returning to its ground state (S₀) and the excitation of the oxygen molecule to its highly reactive singlet state (¹O₂).
Caption: Jablonski diagram illustrating the photophysical and photochemical processes of this compound leading to singlet oxygen generation.
Quantitative Data on Singlet Oxygen Generation
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. This compound exhibits a high ΦΔ, although the exact value can be influenced by the solvent environment.
| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Methanol | 0.83 | |
| Ethanol | 0.75 | |
| Water (H₂O) | 0.76 | |
| Deuterated Water (D₂O) | 0.85 | |
| Phosphate-Buffered Saline (PBS) | 0.75 |
Note: The quantum yield can be affected by factors such as pH, temperature, and the presence of other molecules.
Experimental Protocols for Singlet Oxygen Detection
The detection and quantification of singlet oxygen are critical for evaluating the efficacy of photosensitizers. Two common methods are direct and indirect detection.
Direct Detection: Phosphorescence Measurement
Singlet oxygen emits a characteristic phosphorescence at approximately 1270 nm upon its relaxation back to the triplet ground state. This method provides direct evidence of ¹O₂ formation.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., D₂O, which enhances the lifetime of ¹O₂).
-
Excitation: Irradiate the sample with a light source at a wavelength strongly absorbed by this compound (e.g., 560 nm). A pulsed laser is often used to distinguish the long-lived phosphorescence from the shorter-lived fluorescence of the photosensitizer.
-
Detection: Use a near-infrared (NIR) sensitive detector, such as a liquid nitrogen-cooled germanium detector, coupled with a monochromator to specifically measure the emission at 1270 nm.
-
Data Analysis: The intensity of the phosphorescence signal is proportional to the concentration of singlet oxygen. The quantum yield can be determined by comparing the signal intensity to that of a standard photosensitizer with a known ΦΔ (e.g., phenalenone).
Caption: Workflow for the direct detection of singlet oxygen via its characteristic phosphorescence at 1270 nm.
Indirect Detection: Chemical Trapping
This method relies on the use of a chemical probe that reacts specifically with singlet oxygen to produce a detectable product, often a fluorescent or colored compound.
Common Probes:
-
Singlet Oxygen Sensor Green (SOSG): A highly selective and sensitive fluorescent probe. Upon reaction with ¹O₂, it forms an endoperoxide that is highly fluorescent.
-
1,3-Diphenylisobenzofuran (DPBF): This probe reacts with ¹O₂ in a [4+2] cycloaddition reaction, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.
Methodology (using SOSG):
-
Reagent Preparation: Prepare a solution containing this compound, SOSG, and the desired solvent. A control sample without this compound should also be prepared.
-
Irradiation: Expose the solutions to a light source at the absorption maximum of this compound for specific time intervals.
-
Fluorescence Measurement: After each irradiation interval, measure the fluorescence intensity of the solutions using a fluorometer. The excitation and emission wavelengths for the SOSG endoperoxide are typically around 488 nm and 525 nm, respectively.
-
Data Analysis: The increase in fluorescence intensity is directly proportional to the amount of singlet oxygen produced. The rate of this increase can be used to compare the efficiency of singlet oxygen generation under different conditions.
Caption: Workflow for the indirect detection of singlet oxygen using the fluorescent probe Singlet Oxygen Sensor Green (SOSG).
Signaling Pathways in this compound-Mediated Photodynamic Therapy
The singlet oxygen generated by this compound is a potent oxidizing agent that can react with various biomolecules, including lipids, proteins, and nucleic acids. This leads to cellular damage and the initiation of specific signaling pathways, ultimately resulting in cell death, primarily through apoptosis.
Key Cellular Events:
-
Mitochondrial Damage: The initial and a primary target of this compound-mediated PDT is the mitochondria. ¹O₂ can damage mitochondrial membranes and proteins, leading to the release of cytochrome c.
-
Caspase Activation: The released cytochrome c, in conjunction with Apaf-1 and dATP, forms the apoptosome, which activates caspase-9.
-
Executioner Caspases: Caspase-9 then activates downstream executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is also modulated, further promoting apoptosis.
Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy leading to apoptosis.
This in-depth guide provides a foundational understanding of the mechanism of singlet oxygen generation by this compound, essential for its application in research and drug development. The provided experimental protocols and visual diagrams serve as practical tools for scientists working in the field of photodynamic therapy.
An In-depth Technical Guide to the Spectroscopic Properties of Rose Bengal in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of Rose Bengal (RB), a potent photosensitizer with significant applications in photodynamic therapy (PDT) and diagnostics. Understanding how different solvent environments influence the photophysical behavior of RB is critical for optimizing its efficacy in various applications.
Introduction to this compound
This compound (4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein) is a xanthene dye known for its high efficiency in generating singlet oxygen, a reactive oxygen species that is the primary cytotoxic agent in PDT.[1][2] Its photophysical properties, including light absorption (UV-Vis absorption) and subsequent energy dissipation pathways like fluorescence and intersystem crossing, are highly sensitive to the surrounding solvent environment. This solvatochromic behavior can be leveraged to tune the performance of RB-based systems.[3][4]
Spectroscopic Properties in Various Solvents
The absorption and emission characteristics of this compound exhibit significant shifts depending on the polarity, viscosity, and hydrogen-bonding capabilities of the solvent. These shifts are attributed to differential stabilization of the ground and excited states of the dye molecule.[3]
The following table summarizes key spectroscopic data for this compound in a range of common solvents. This data is essential for selecting appropriate solvent systems for experimental and formulation purposes.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
| Water | 546[5], 548[6] | 567[5] | 21 | 0.02 |
| Ethanol (basic) | 559[7] | 571[8] | 12 | 0.11[7] |
| Ethanol | 558 | 575[9] | 17 | 0.05, 0.09 |
| Methanol | 557[1] | 575[10] | 18 | 0.14 |
| Acetonitrile | 561 | 580 | 19 | 0.18 |
| DMSO | 570 | 589 | 19 | 0.25 |
| Acetone | 562 | 581 | 19 | 0.22 |
| Isopropanol | 562 | 583 | 21 | 0.11 |
| Isobutanol | 563 | 584 | 21 | 0.13 |
| DMF | 568 | 587 | 19 | 0.24 |
Note: Values are compiled from various sources and may show slight variations based on experimental conditions such as pH and dye concentration.[1][4][5][6][9][10]
Photophysical Pathways and Intersystem Crossing
Upon absorption of a photon, a this compound molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). From here, it can relax via several pathways:
-
Fluorescence: Radiative decay back to the S₀ state, emitting a photon. This process is relatively inefficient for this compound.
-
Internal Conversion: Non-radiative decay to the S₀ state, releasing energy as heat.
-
Intersystem Crossing (ISC): A non-radiative transition from the excited singlet state (S₁) to the excited triplet state (T₁). This is a highly efficient process for this compound, with a quantum yield (ΦISC) approaching 0.98 in some solvents.[1]
The long-lived triplet state (T₁) is the key intermediate for photosensitization. It can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), the desired cytotoxic agent in PDT. The efficiency of ISC is solvent-dependent, with intersystem crossing times varying from 74 ps in pure water to 405 ps in pure methanol.[1][11]
The following diagram illustrates the key photophysical transitions of this compound, as described by a simplified Jablonski diagram.
Experimental Protocols
Accurate determination of spectroscopic properties requires rigorous experimental procedures. Below are generalized protocols for measuring UV-Vis absorption and fluorescence quantum yield.
-
Preparation of Solutions: Prepare a stock solution of this compound in the desired spectroscopic-grade solvent. Create a series of dilutions to obtain solutions with absorbances ranging from 0.1 to 1.0 at the absorption maximum.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a 1 cm path length quartz cuvette for all measurements.[4]
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance spectrum of each this compound solution across the desired wavelength range (e.g., 300-700 nm).
-
Identify the wavelength of maximum absorbance (λabs).
-
The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95).[12][13]
-
Selection of Standard: Choose a standard that absorbs and emits in a similar spectral region to this compound.[13]
-
Preparation of Solutions:
-
Prepare a series of five to six dilute solutions of both the this compound sample and the quantum yield standard in the chosen solvent(s).
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 (ideally between 0.02 and 0.1) in a 1 cm cuvette to avoid inner filter effects.[12]
-
-
Data Acquisition:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[14] The excitation and emission monochromators can be set with a spectral bandwidth of around 4-5 nm.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum. The spectra must be corrected for the wavelength-dependent sensitivity of the instrument.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
The fluorescence quantum yield (Φs) of the sample is calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solvents, respectively.[14]
-
Conclusion
The spectroscopic properties of this compound are intricately linked to its solvent environment. A thorough understanding and precise measurement of its absorption, emission, and quantum yield are paramount for researchers in chemistry, biology, and medicine. The data and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this compound as a photosensitizer in a variety of scientific and clinical applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. stars.library.ucf.edu [stars.library.ucf.edu]
- 3. Solvatochromic behavior on the absorption and fluorescence spectra of this compound dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-Coupled Techniques for Determining this compound in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. nathan.instras.com [nathan.instras.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 14. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
Rose Bengal's Dual Mechanisms of Inducing Apoptosis and Necrosis: A Technical Guide for Researchers
Abstract
Rose Bengal (RB) is a xanthene dye with a long history of use in medicine, primarily as a diagnostic stain. More recently, its potent cytotoxic properties have been harnessed for therapeutic applications, particularly in oncology. RB functions through a dual mechanism: as a photosensitizer in Photodynamic Therapy (PDT) and as a direct chemotherapeutic agent, inducing cell death even in the absence of light. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces the two primary forms of cell death: apoptosis and necrosis. We detail the light-dependent and light-independent pathways, the specific signaling cascades involved in programmed cell death (apoptosis), and the processes leading to uncontrolled cell lysis (necrosis). Furthermore, this guide discusses the role of RB in triggering Immunogenic Cell Death (ICD), a critical factor in its ability to stimulate systemic anti-tumor immune responses. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers investigating RB's mechanism of action.
Core Mechanisms of Action
This compound's cytotoxicity stems from two distinct modes of action, which can be exploited depending on the therapeutic strategy.
Photodynamic Action (Light-Dependent)
In the presence of a specific wavelength of light (typically green light around 525-560 nm), this compound acts as a potent photosensitizer.[1][2] This process, known as Photodynamic Therapy (PDT), involves three essential components: the photosensitizer (RB), light, and molecular oxygen.[3][4] Upon light absorption, RB transitions to an excited triplet state. It then transfers this energy to ground-state molecular oxygen (³O₂), generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), a Type II PDT reaction.[1][5][6][7][8] These ROS are non-specific and highly cytotoxic, causing rapid oxidative damage to lipids, proteins, and nucleic acids within their immediate vicinity, ultimately leading to cell death.[7] Some studies also indicate that under certain conditions, such as X-ray excitation, Type I reactions that produce superoxide and hydroxyl radicals can occur.[5][9]
Caption: this compound's light-dependent photodynamic therapy (PDT) mechanism.
Intrinsic Cytotoxicity (Light-Independent)
This compound also exerts cytotoxic effects without photoactivation, a property leveraged in the intralesional formulation PV-10.[10][11][12] This light-independent mechanism is particularly prominent in cancer cells, such as melanoma, which selectively take up and retain the dye.[10][13] Studies suggest that RB accumulates in lysosomes.[10][13] This accumulation is hypothesized to disrupt the lysosomal membrane, leading to the release of cathepsins and other hydrolases into the cytoplasm. These enzymes then trigger a cascade of events culminating in cell death, which is often necrotic in nature.[10] Unlike PDT, this intrinsic toxicity does not appear to be primarily mediated by ROS.[10][14]
Caption: this compound's light-independent intrinsic cytotoxicity mechanism.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a controlled process essential for tissue homeostasis. This compound, particularly its acetate derivative (RBAc) in PDT, can activate multiple apoptotic signaling pathways.[15]
Caspase-Dependent Pathways
The primary apoptotic route induced by RB-PDT is the intrinsic, or mitochondrial, pathway.
-
Mitochondrial Damage: ROS generated by RB-PDT cause direct damage to mitochondria.[15][16]
-
MMP Collapse: This leads to the collapse of the mitochondrial membrane potential (Δψm).[15]
-
Cytochrome c Release: The damaged mitochondrial outer membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytosol.[15]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of dATP, forms a complex called the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[15][17][18]
Caspase-Independent Pathway
In addition to the caspase cascade, RB can trigger a caspase-independent apoptotic pathway. This involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[17] Following its release, AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation without the involvement of caspases.[17] Studies using the pan-caspase inhibitor z-VAD-fmk have shown that it only partially blocks RB-induced apoptosis in melanoma cells, confirming the contribution of both caspase-dependent and -independent mechanisms.[14]
Caption: Apoptotic signaling pathways induced by this compound-mediated PDT.
Induction of Necrosis
Necrosis is a form of unregulated cell death resulting from acute cellular injury, characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents.[19][20] this compound can be a potent inducer of necrosis, often observed as the predominant cell death modality with the light-independent mechanism or at higher PDT doses.[10][21]
The process is typically rapid and is morphologically distinct from apoptosis. Electron microscopy of RB-treated cells shows membrane lysis and damage to cellular ultrastructures.[19] A critical consequence of necrosis is the passive release of intracellular molecules into the extracellular space. These molecules, known as Damage-Associated Molecular Patterns (DAMPs), signal tissue injury to the immune system.
The Role in Immunogenic Cell Death (ICD)
One of the most significant aspects of RB-induced cell death is its ability to be immunogenic. Immunogenic Cell Death (ICD) is a form of regulated cell death that activates an adaptive immune response against antigens from the dead cells. RB-PDT is a known inducer of ICD.[22] This process is mediated by the exposure or release of DAMPs from dying tumor cells.
Key DAMPs involved in RB-induced ICD include:
-
ATP: Released from dying cells, it acts as a "find-me" signal to attract phagocytes.[22][23]
-
Calreticulin (CRT): In response to ER stress from PDT, CRT translocates to the cell surface, acting as an "eat-me" signal that promotes phagocytosis by dendritic cells (DCs).[22]
-
High Mobility Group Box 1 (HMGB1): Released during late apoptosis or necrosis, HMGB1 binds to receptors on DCs (like TLR4), promoting their maturation and antigen presentation.[22][24]
-
Heat Shock Proteins (HSP70/HSP90): Exposed on the cell surface, they also act as signals for the immune system.[22]
The recognition of these DAMPs by DCs leads to their maturation, migration to lymph nodes, and presentation of tumor antigens to T-cells. This primes a specific, systemic anti-tumor T-cell response, which is responsible for the "bystander effect," where non-injected or distant tumors also regress following local treatment with RB.[13][25]
Caption: The pathway of this compound-induced Immunogenic Cell Death (ICD).
Quantitative Analysis of Cell Death
The balance between apoptosis and necrosis induced by this compound is dependent on multiple factors, including the cell type, RB concentration, light dose, and the presence or absence of light.
| Cell Line | Treatment Conditions | Post-Treatment Time | Apoptosis (%) | Necrosis (%) | Key Finding | Reference |
| Caco-2 | 1 µM RB + Light | 3 hours | 89 ± 4 (Late Apoptosis) | Not specified | PDT primarily induces late apoptosis. | [1] |
| Melanoma (Me4405, Sk-Mel-28) | 200 µM RB (no light) | 24 hours | Varies by cell line | Predominant | Induces dual modes of cell death, primarily necrosis but also apoptosis. | [10] |
| HeLa | 10 µM RBAc + 1.6 J/cm² Light | 8-12 hours | Peak at 12h | Not specified | Autophagy peaks at 8h, followed by an apoptotic peak at 12h. | [26] |
| Bovine Corneal Endothelial Cells | RB + Light | 30 min - 2h | Apoptosis at 30 min | Necrosis after 2h | A time-dependent switch from apoptosis to necrosis is observed. | [19] |
Key Experimental Protocols
The following are foundational protocols for studying RB-induced cell death. Researchers should optimize concentrations and timings for their specific cell lines and experimental setup.
In Vitro PDT Treatment Workflow
-
Cell Seeding: Plate cells (e.g., HeLa, Caco-2, MDA-MB-231) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with a fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). Incubate for a predetermined time (e.g., 1-4 hours) in the dark at 37°C.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound RB.
-
Irradiation: Add fresh, phenol red-free medium. Irradiate the cells with a light source of the appropriate wavelength (e.g., 530 ± 15 nm LED array). The total light dose (fluence, J/cm²) should be calculated based on the power density (irradiance, W/cm²) and exposure time.[26][27]
-
Post-Treatment Incubation: Return the cells to the incubator for the desired time (e.g., 3, 12, 24 hours) before analysis.
-
Control Groups: Always include: (1) Untreated cells, (2) Cells treated with RB alone (no light), and (3) Cells exposed to light alone (no RB).
Caption: A generalized workflow for in vitro this compound PDT experiments.
Quantification of Apoptosis vs. Necrosis (Annexin V/PI Staining)
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase.
-
Washing: Wash cells once with cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Viable: Annexin V-negative, PI-negative.
-
Early Apoptotic: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.
-
Primary Necrotic: Annexin V-negative, PI-positive (less common).
-
Detection of Intracellular ROS (DCFH-DA Assay)
This assay measures general oxidative stress.[7][14]
-
Probe Loading: After RB incubation but before irradiation, load cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Washing: Wash cells with PBS to remove the excess probe.
-
Irradiation: Irradiate the cells as described in Protocol 6.1.
-
Measurement: Immediately measure the fluorescence of the oxidized product, DCF, using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Ex/Em ~485/535 nm).
Assessment of Caspase-3/7 Activation
This assay detects the activation of key effector caspases.[28]
-
Reagent Addition: After the post-treatment incubation period, add a cell-permeant substrate that becomes fluorescent upon cleavage by active caspase-3/7 (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) directly to the cell culture medium.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Imaging/Analysis: Analyze the cells directly without washing using fluorescence microscopy or a high-content imager. The appearance of green fluorescence indicates caspase-3/7 activation and apoptosis.
Conclusion and Future Directions
This compound is a versatile cytotoxic agent that induces cell death through multiple, interconnected pathways. Its light-dependent PDT action leverages ROS to cause widespread oxidative damage, triggering both apoptosis and necrosis. Concurrently, its intrinsic, light-independent properties allow for direct chemical ablation of tumors, primarily through lysosomal disruption and necrosis. A key advantage of its mechanism is the induction of Immunogenic Cell Death, which transforms the dying tumor cells into an in-situ vaccine, capable of priming a systemic and durable anti-tumor immune response.
For drug development professionals, understanding the nuances of these pathways is critical for optimizing therapeutic strategies. Future research should focus on:
-
Combination Therapies: Combining RB-PDT or intralesional PV-10 with immune checkpoint inhibitors to amplify the systemic anti-tumor immune response.
-
Dosimetry Optimization: Precisely controlling light and drug dosage to favor ICD over purely necrotic or immunosuppressive cell death.
-
Targeted Delivery: Developing nanoparticle-based systems to enhance the delivery of RB to tumor tissues and specific subcellular organelles like mitochondria, thereby increasing efficacy and reducing off-target effects.[16][29]
This guide provides a framework for researchers to explore and harness the complex and potent anti-cancer mechanisms of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 4. Photodynamic therapy - Mayo Clinic [mayoclinic.org]
- 5. Investigating the reactive oxygen species production of this compound and Merocyanine 540-loaded radioluminescent nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Precise Pharmacological Tool Triggering Chloroplast‐Driven Programmed Cell Death in Plants, Dependent on Calcium and Mitochondria, and Associated With Early Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O2 and Ca2+ Fluxes as Indicators of Apoptosis Induced by this compound–Mediated Photodynamic Therapy in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Investigating the reactive oxygen species production of this compound and Merocyanine 540-loaded radioluminescent nanoparticles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 10. provectusbio.com [provectusbio.com]
- 11. ascopubs.org [ascopubs.org]
- 12. A phase 1 study to assess the safety, tolerability and effectiveness of PV-10 (this compound Sodium) in neuroendocrine tumours metastatic to the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Potential of Intralesional this compound to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Caspases and Reactive Oxygen Species in this compound-Induced Toxicity in Melanoma Cells [ijbms.mums.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. Enzyme-assisted photosensitization activates different apoptotic pathways in this compound acetate treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Reactive oxygen species-induced apoptosis and necrosis in bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Release mechanisms of major DAMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Necrosis and apoptosis in neuroretina and pigment epithelium after diffuse photodynamic action in rats: a light and electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound acetate photodynamic therapy (RBAc-PDT) induces exposure and release of Damage-Associated Molecular Patterns (DAMPs) in human HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Release mechanisms of major DAMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Provectus Pharmaceuticals Inc. and PV-10: this compound as a Novel Cancer Therapeutic | INN [investingnews.com]
- 26. tandfonline.com [tandfonline.com]
- 27. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. No-Wash Imaging of Apoptosis: CellEvent Caspase 3/7 Green Detection Reagent For Apoptosis | Thermo Fisher Scientific - FR [thermofisher.com]
- 29. Encapsulated this compound Enhances the Photodynamic Treatment of Triple-Negative Breast Cancer Cells [mdpi.com]
A Technical Guide to Rose Bengal for In Vivo Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rose Bengal (RB), a xanthene dye, has long been utilized in various biomedical applications. Its inherent photophysical and photochemical properties make it a valuable tool for in vivo imaging, enabling researchers to visualize biological structures and processes in living organisms. This technical guide provides an in-depth overview of the core principles and practical considerations for using this compound in preclinical imaging. It summarizes key quantitative data, details experimental protocols for various imaging modalities, and presents visual workflows to facilitate experimental design and execution.
Introduction
This compound (4,5,6,7-tetrachloro-2′,4′,5′,7′-tetraiodofluorescein) is a photosensitive dye with well-characterized absorption and emission properties in the visible spectrum. Upon excitation with light of an appropriate wavelength, this compound can generate reactive oxygen species (ROS), a property extensively exploited in photodynamic therapy (PDT).[1] Beyond its therapeutic applications, its fluorescence and ability to generate photoacoustic and photothermal signals make it a versatile contrast agent for a range of in vivo imaging techniques. This guide will explore its application in fluorescence imaging, photoacoustic imaging (PAI), and photothermal imaging (PTI).
Photophysical and Photochemical Properties
The utility of this compound in in vivo imaging is fundamentally dictated by its interaction with light. Key photophysical and photochemical parameters are summarized below. It is important to note that these properties can be influenced by the local microenvironment, such as solvent polarity and binding to biological macromolecules.
Quantitative Data Summary
| Property | Value | Solvent/Conditions | Reference(s) |
| Molar Extinction Coefficient (ε) | ~98,000 M⁻¹cm⁻¹ | Water (with 1% Na₂CO₃) at 546-550 nm | |
| 90,400 M⁻¹cm⁻¹ | Basic ethanol at 559 nm | ||
| Absorption Maximum (λ_abs) | 546-550 nm | Water (with 1% Na₂CO₃) | |
| 559 nm | Basic ethanol | ||
| ~550 nm | Phosphate-Buffered Saline (PBS) | [2] | |
| Emission Maximum (λ_em) | ~571 nm | [3] | |
| Fluorescence Quantum Yield (Φ_f) | 0.11 | Basic ethanol | |
| ~0.02 - 0.93 (for derivatives) | Aqueous solution (pH ~7.4) | [4] | |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.75 | Water | [5] |
In Vivo Imaging Applications
This compound's versatility allows for its use in multiple in vivo imaging modalities, each leveraging a different aspect of its light-interactive properties.
Fluorescence Imaging
Fluorescence imaging with this compound relies on detecting the photons emitted upon its excitation. It is commonly used for visualizing vasculature and assessing tissue perfusion.
Photoacoustic Imaging (PAI)
In PAI, this compound absorbs pulsed laser energy, leading to thermoelastic expansion and the generation of ultrasonic waves. These waves are detected to form an image. This modality combines the high contrast of optical imaging with the high spatial resolution of ultrasound.
Photothermal Imaging (PTI)
PTI utilizes the heat generated by this compound upon light absorption. This localized temperature increase can be detected and mapped, providing information about the distribution of the dye.
Experimental Protocols
The following sections provide detailed methodologies for key in vivo imaging experiments using this compound.
In Vivo Fluorescence Imaging for a Photothrombotic Stroke Model
This protocol describes the induction and imaging of a focal ischemic stroke in a mouse model using this compound-mediated photothrombosis.[6]
4.1.1. Animal Preparation
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Create a thinned-skull cranial window over the region of interest (e.g., somatosensory cortex) using a high-speed drill.
4.1.2. This compound Administration
-
Prepare a fresh solution of this compound at 10-20 mg/mL in sterile saline.
-
Administer the this compound solution via a tail vein injection at a dosage of 50-100 mg/kg.
4.1.3. Image Acquisition and Photothrombosis Induction
-
Position the animal under a confocal or multiphoton microscope.
-
Use a 561 nm laser for both excitation of this compound and induction of photothrombosis.
-
Identify a target blood vessel for occlusion.
-
Irradiate the target vessel with the laser to induce the formation of a thrombus.
-
Acquire time-lapse images to monitor the occlusion process and subsequent biological events.
In Vivo Photoacoustic Imaging of Tumor Vasculature
This protocol outlines a general procedure for using this compound as a contrast agent for PAI of tumors.
4.2.1. Animal and Tumor Model
-
Utilize a suitable tumor-bearing mouse model (e.g., subcutaneous xenograft).
-
Anesthetize the mouse and maintain its body temperature.
4.2.2. This compound Administration
-
Administer this compound intravenously via the tail vein. The optimal dose may need to be determined empirically but can start in the range of 10-50 mg/kg.
4.2.3. Photoacoustic Image Acquisition
-
Position the animal in the photoacoustic imaging system.
-
Use a tunable pulsed laser, with the excitation wavelength set to the absorption maximum of this compound (~550-560 nm).
-
Acquire photoacoustic images of the tumor region before and at various time points after this compound injection to visualize the tumor vasculature and dye accumulation.
In Vivo Photothermal Imaging for Cancer Therapy
This protocol provides a general workflow for using this compound in photothermal therapy and imaging.
4.3.1. Animal and Tumor Model
-
As in the PAI protocol, use an appropriate tumor-bearing mouse model.
4.3.2. This compound Administration
-
Administer this compound, potentially conjugated to nanoparticles to enhance tumor accumulation, via intravenous injection.
4.3.3. Photothermal Imaging and Therapy
-
Use a high-power laser (e.g., 532 nm) to irradiate the tumor.
-
Monitor the temperature change in the tumor using a thermal camera or other temperature sensing modality.
-
The laser irradiation serves both to generate the photothermal effect for therapy and to provide the signal for photothermal imaging.
Biodistribution
Understanding the biodistribution of this compound is critical for interpreting imaging data and for therapeutic applications. The following table summarizes the distribution of radioiodinated this compound in healthy mice at different time points post-injection.
| Organ | 0.5 hours (%ID/g) | 2 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 1.5 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Heart | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Lung | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 |
| Liver | 15.2 ± 1.5 | 10.5 ± 1.2 | 1.5 ± 0.3 |
| Spleen | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Kidney | 2.5 ± 0.3 | 1.8 ± 0.2 | 0.3 ± 0.1 |
| Stomach | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Intestine | 1.8 ± 0.3 | 3.5 ± 0.4 | 0.5 ± 0.1 |
| Tumor | - | - | - |
| (Data extracted and adapted from a graphical representation in the cited literature) |
Signaling Pathways
Current research primarily utilizes this compound as a photosensitizer to induce cellular stress and cell death, rather than as a direct probe for visualizing specific signaling pathways. The cytotoxic effects of this compound-mediated PDT are known to trigger downstream signaling cascades, such as those involved in apoptosis and inflammation. For instance, studies have shown that photodynamic treatment can modulate immune signaling by stimulating the expression of pro-inflammatory cytokines.[7] However, the intrinsic fluorescence of this compound has not been widely employed to directly image the localization or activity of specific signaling proteins. Researchers interested in the signaling consequences of this compound treatment would typically employ other molecular biology techniques, such as immunofluorescence or reporter assays, to study these pathways.
Visualized Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the in vivo imaging applications described.
Conclusion
This compound is a versatile and accessible dye for a range of in vivo imaging applications. Its well-defined photophysical properties, coupled with its photosensitizing capabilities, make it a valuable tool for visualizing vasculature, assessing tissue perfusion, and in the context of photodynamic and photothermal therapies. This guide provides a foundational understanding and practical protocols for researchers looking to incorporate this compound into their in vivo imaging studies. Further research into the development of targeted this compound conjugates and its application in multimodal imaging will continue to expand its utility in preclinical research.
References
- 1. The Potential of Intralesional this compound to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound Photothrombosis by Confocal Optical Imaging In Vivo: A Model of Single Vessel Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic this compound Derivatives Exhibit Submicromolar-to-Subnanomolar Activity against Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Rose Bengal Solutions in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rose Bengal (RB) is a xanthene dye with potent photosensitizing properties, making it a valuable agent for photodynamic therapy (PDT).[1][2][3] Upon activation by light of a specific wavelength, typically in the green spectrum (520-560 nm), RB generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cytotoxicity.[1][4][5] This mechanism of action has been effectively leveraged against various cancers and microbial infections.[3][6][7] The efficacy of RB-PDT is critically dependent on the proper preparation and application of the this compound solution.
These application notes provide detailed protocols for the preparation of this compound solutions for both anticancer and antimicrobial photodynamic therapy research, along with a summary of key experimental parameters and an overview of the implicated signaling pathways.
Mechanism of Action
Photodynamic therapy with this compound is a three-component system requiring the photosensitizer (this compound), light, and molecular oxygen. The process is initiated by the absorption of photons by RB, which transitions it from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a key mediator of cellular damage in what is known as a Type II photochemical reaction. A Type I reaction can also occur, involving electron or hydrogen transfer to produce other ROS like superoxide anions.[8] These ROS can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[9][10]
Data Presentation: Quantitative Parameters for this compound PDT
The following tables summarize key quantitative data from various studies for easy comparison.
Table 1: this compound Concentrations and Solvents for In Vitro PDT
| Application | Cell/Organism Type | This compound Concentration | Solvent | Reference |
| Anticancer | Hepatocellular Carcinoma (HepG2) | 5, 10, 25, 50, 75, 100, 400 µM | Saline Solution | [8] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 5, 10, 25, 50 µg/mL | Milli-Q Water | [6] | |
| Colorectal Cancer (Caco-2) | 5 x 10⁻⁶ mol/L | Not Specified | [9] | |
| Human Astrocytoma (T98G) | Nanomolar concentrations | Not Specified | [10] | |
| Antimicrobial | Candida albicans | 0.2% (working concentration) | 1x PBS | [11] |
| Pseudomonas aeruginosa | 0.1% | Not Specified | [12] | |
| Infectious Keratitis | 0.1% or 0.2% | Balanced Salt Solution (BSS) | [13][14] | |
| Trichophyton species | 140 µM | Phosphate Buffered Saline (PBS) | [15] |
Table 2: Irradiation Parameters for In Vitro this compound PDT
| Application | Wavelength (nm) | Light Source | Power Density / Irradiance | Light Dose / Fluence | Reference |
| Anticancer | 550 | LED | 0.62 mW/cm² | 0.3 J/cm² | [8] |
| Not Specified | Laser | 0.04 - 0.38 W/cm² | 25 - 228 J/cm² | [6] | |
| 565 | Not Specified | Not Specified | 0.17 J/cm² | [16] | |
| Antimicrobial | 520 | Not Specified | Not Specified | Not Specified | [7] |
| Not Specified | Green LED | 6 mW/cm² | 5.4 J/cm² | [13][14] | |
| 532 | Laser | 40 mW | 101 J/cm² | [15] | |
| Not Specified | Green Light | Not Specified | 10, 20, 30 J/cm² | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Anticancer PDT
This protocol is a generalized procedure based on common practices in in-vitro cancer cell studies.[6][8]
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Sterile Milli-Q water, Phosphate-Buffered Saline (PBS), or saline solution
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Spectrophotometer and cuvettes (optional, for concentration verification)
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL):
-
Weigh out the desired amount of this compound powder in a sterile tube under aseptic conditions.
-
Add the appropriate volume of sterile solvent (e.g., Milli-Q water) to achieve the target concentration.
-
Vortex thoroughly to ensure complete dissolution. The solution should be a deep magenta color.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected tube (e.g., wrapped in aluminum foil).
-
Store the stock solution at 4°C in the dark.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution in the appropriate sterile solvent or cell culture medium to achieve the desired final concentrations for your experiment (e.g., 5 µM to 100 µM).
-
It is recommended to prepare fresh working solutions for each experiment from the stock solution.
-
Protocol 2: In Vitro Anticancer Photodynamic Therapy
This protocol outlines a typical workflow for treating cancer cells with this compound PDT.[8]
Materials:
-
Cancer cell line of interest (e.g., HepG2, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates (white-walled, clear-bottom plates are recommended for viability assays)
-
This compound working solutions
-
Sterile PBS
-
Light source with the appropriate wavelength (e.g., 550 nm LED array)
-
Cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 1.5 x 10⁴ cells per well) and incubate for 24 hours to allow for cell attachment.
-
-
Incubation with this compound:
-
Remove the culture medium from the wells.
-
Add the this compound working solutions at various concentrations to the respective wells. Include a vehicle control (medium without RB).
-
Incubate the cells with this compound for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, carefully remove the this compound solution.
-
Wash the cells twice with sterile PBS to remove any unbound photosensitizer.
-
Add fresh culture medium to each well.
-
-
Irradiation:
-
Immediately irradiate the cells with the light source at a specified power density and for a duration calculated to deliver the desired light dose.
-
Include control groups: no light exposure (dark toxicity) and light exposure without this compound.
-
-
Post-Irradiation Incubation and Analysis:
-
Return the plate to the incubator for a further 24-48 hours.
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways in this compound PDT
This compound-mediated PDT can trigger multiple signaling pathways leading to cell death. The generation of ROS can induce stress responses and activate apoptotic pathways. In some contexts, inflammatory pathways such as NF-κB and p38 MAPK have been shown to be modulated by RB-PDT.[16]
Caption: Signaling pathways activated by this compound PDT.
Experimental Workflow for In Vitro PDT
The following diagram illustrates the general workflow for conducting an in vitro photodynamic therapy experiment using this compound.
Caption: Experimental workflow for in vitro this compound PDT.
Stability and Storage
This compound is a stable compound, but solutions should be protected from light to prevent degradation and loss of photosensitizing activity. Stock solutions are typically stored at 4°C in the dark and are stable for extended periods. It is advisable to prepare fresh working dilutions for each experiment to ensure consistency.
Safety Precautions
This compound is a dye and can stain skin and clothing. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound powder and solutions. As photodynamic therapy involves the use of light sources, appropriate eye protection specific to the wavelength and power of the light source should be used.
References
- 1. Evaluating the Efficacy of this compound as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review [mdpi.com]
- 2. Fluorescence-Coupled Techniques for Determining this compound in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of this compound Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Photodynamic Antimicrobial Therapy for Infectious Keratitis | Corneal Physician [cornealphysician.com]
- 8. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced Delivery of this compound by Amino Acids Starvation and Exosomes Inhibition in Human Astrocytoma Cells to Potentiate Anticancer Photodynamic Therapy Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Mediated Photodynamic Therapy to Inhibit Candida albicans [app.jove.com]
- 12. This compound Photodynamic Antimicrobial Therapy to Inhibit Pseudomonas aeruginosa Keratitis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. wslhd.intersearch.com.au [wslhd.intersearch.com.au]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Rose Bengal in Antimicrobial Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rose Bengal (RB) in antimicrobial photodynamic therapy (aPDT). This document includes detailed protocols for various microorganisms, data on effective concentrations, and insights into the underlying mechanisms of action.
Introduction to this compound-Mediated aPDT
This compound is a xanthene dye that functions as a potent photosensitizer. Upon activation by light of a specific wavelength (typically green light, ~520-560 nm), RB generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), through a Type II photochemical reaction.[1][2][3] These highly reactive species are non-specific in their targets, causing oxidative damage to essential cellular components of microorganisms, including lipids, proteins, and nucleic acids.[4][5][6] This multi-targeted mechanism of action is a key advantage of aPDT, as it is less likely to induce microbial resistance compared to conventional antibiotics that often have a single target.[4][7] RB-aPDT has demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][8]
Data Presentation: Effective this compound Concentrations and Light Doses
The efficacy of this compound-mediated aPDT is dependent on the concentration of the photosensitizer, the light dose (fluence), and the specific microorganism being targeted. The following tables summarize effective parameters reported in the literature for various microbes.
Table 1: Effective this compound aPDT Parameters for Bacteria
| Microorganism | This compound Concentration | Light Wavelength (nm) | Light Fluence (J/cm²) | Incubation Time | Observed Effect | Citation(s) |
| Staphylococcus aureus (Gram-positive) | 10 nmol/L | Green LED | 0.17 | - | ~2.5 log CFU/mL reduction | [9][10] |
| Staphylococcus aureus (MRSA) | 0.1% (w/v) | 515.5 | 12.87 | 30 min | Complete growth inhibition | [10] |
| Staphylococcus aureus | 0.03 - 64 µg/mL | - | 18 or 37 | - | Significant photoactivity | [1] |
| Porphyromonas gingivalis (Gram-negative) | 0.0001% - 0.001% (w/w) | 450-470 | 1 W/cm² for 5s | - | Significant growth suppression | [11] |
| Pseudomonas aeruginosa (Gram-negative) | 0.1% | 518 | 5.4 | - | Significant improvement in keratitis | [12] |
| Nocardia spp. | 0.1% | 525 | 5.4 | - | Statistically significant growth inhibition | [13] |
Table 2: Effective this compound aPDT Parameters for Fungi
| Microorganism | This compound Concentration | Light Wavelength (nm) | Light Fluence (J/cm²) | Incubation Time | Observed Effect | Citation(s) |
| Candida albicans | 0.1% | 518 | 5.4 | - | Growth inhibition | [7] |
| Candida albicans | 6.25 - 50 µM | 532 | 16.2 | - | Complete microbial reduction (planktonic) | [4] |
| Candida albicans (biofilm) | 200 µM | 532 | 16.2 | - | 0.22 log₁₀ CFU/mL reduction | [14] |
| Trichophyton rubrum | 140 µM | 532 | 228 | 30 min | Fungicidal effect | [12][15] |
| Fusarium solani | 0.1% | 518 | 5.4 | - | Growth inhibition | [7] |
| Aspergillus fumigatus | 0.1% | 518 | 5.4 | - | Growth inhibition | [7] |
| Aspergillus and Curvularia spp. | 0.1% - 0.5% | 518 | 5.4 - 16.2 | - | Strain-dependent growth inhibition | [6] |
Table 3: Effective this compound aPDT Parameters for Viruses
| Virus | This compound Concentration | Light Source | Light Dose | Incubation Time | Observed Effect | Citation(s) |
| Enveloped Viruses (HIV, VSV, Influenza, Sendai) | Nanomolar concentrations | Visible light | Not specified | Not specified | Inactivation of infectivity and fusion | [16][17] |
| Adenovirus (non-enveloped) | Not specified | Visible light | Not specified | Not specified | Inactivation of the virus | [16][18] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound-mediated aPDT is the generation of ROS, which leads to widespread oxidative damage within the microbial cell.
Figure 1: General mechanism of this compound aPDT leading to microbial cell death.
In bacteria, this oxidative stress has been shown to alter the expression of proteins involved in stress response, membrane potential, and energy metabolism.[9][10] In fungi such as Candida albicans, aPDT-induced oxidative stress affects the expression of genes related to adhesion, biofilm formation, and oxidative stress response, including CAP1, CAT1, and SOD1.[12][19]
Figure 2: Fungal cellular response to this compound aPDT.
Experimental Protocols
In Vitro Antimicrobial Photodynamic Therapy Protocol (General)
This protocol provides a general framework for in vitro aPDT studies. Specific parameters should be optimized for each microorganism.
References
- 1. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wslhd.intersearch.com.au [wslhd.intersearch.com.au]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. Evaluating the Efficacy of this compound as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Title: Enhanced Fungal Inhibition with High-Dose this compound Photodynamic Antimiocrobial Therapy | IOVS | ARVO Journals [iovs.arvojournals.org]
- 7. Assessment of this compound versus riboflavin photodynamic therapy for inhibition of fungal keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. provectus.substack.com [provectus.substack.com]
- 9. Proteomic Investigation over the Antimicrobial Photodynamic Therapy Mediated by this compound Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Applications of Photodynamic Therapy in the Management of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. This compound Photodynamic Antimicrobial Therapy for Infectious Keratitis | Corneal Physician [cornealphysician.com]
- 14. Evaluating the Efficacy of this compound as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photodynamic treatment of adenoviral vectors with visible light: an easy and convenient method for viral inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-Mediated Photodynamic Therapy to Inhibit Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resource.aminer.org [resource.aminer.org]
- 19. Antimicrobial photodynamic therapy reduces gene expression of Candida albicans in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Light Sources and Wavelengths for Rose Bengal Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rose Bengal (RB) is a xanthene dye widely utilized as a photosensitizer in biomedical research, particularly in photodynamic therapy (PDT) and photodynamic antimicrobial therapy (PDAT). Upon activation by light of a specific wavelength, RB efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cytotoxicity.[1][2] This property makes it a valuable tool for targeted cell killing, from cancer cells to pathogenic microbes. The efficacy of RB-mediated phototoxicity is critically dependent on the selection of an appropriate light source and wavelength that aligns with its absorption spectrum.
These application notes provide a comprehensive guide to the optimal light sources and wavelengths for this compound activation, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Principles of this compound Photoactivation
Absorption Spectrum
This compound exhibits a strong absorption band in the green region of the visible spectrum. The peak absorption (λmax) for the monomeric form of this compound is consistently reported between 549 nm and 562 nm in various solvents.[3][4] In aqueous solutions at concentrations above 2 µM, RB can form dimers, which have a distinct absorption peak at a shorter wavelength, around 514-519 nm.[5][6] For efficient photoactivation, the emission wavelength of the light source should overlap significantly with these absorption peaks. The effective absorption range spans from approximately 450 nm to 650 nm.[3]
Photochemical Mechanism
The cytotoxic effect of photoactivated this compound is primarily mediated by a Type II photochemical reaction. As illustrated in the diagram below, the process begins with the absorption of a photon, which elevates the RB molecule from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet-state photosensitizer can transfer its energy directly to molecular oxygen (³O₂), a triplet in its ground state, converting it into the highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen is a potent oxidizing agent that can damage cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death.[1][7] A less common Type I mechanism, which involves electron transfer to produce other radical species, can also occur, particularly with UV excitation.[8]
Light Sources and Activation Parameters
The choice of light source is crucial for effective this compound activation. Key parameters to consider are the emission wavelength, power density (irradiance, typically in mW/cm²), and the total energy delivered (fluence or light dose, in J/cm²).[9]
Recommended Light Sources
A variety of light sources can be used for PDT, each with distinct advantages.[10][11] Light-Emitting Diodes (LEDs) are often preferred for in vitro and topical applications due to their narrow emission spectra, low cost, and minimal heat production.
| Light Source Type | Common Wavelengths (nm) | Advantages | Disadvantages/Considerations |
| LEDs | 520, 525, 532, 550 | Narrow bandwidth, low cost, high efficiency, minimal heat.[12][13] | May require multiple units for large area irradiation.[12] |
| Lasers | 514 (Argon), 532 (KTP, Nd:YAG) | Monochromatic, high power, can be coupled to optical fibers for targeted delivery.[9][12] | High cost, complex operation.[10] |
| Lamps | Filtered Xenon Arc, Metal Halide | Broad spectrum (requires filters), high power.[12] | Generates significant heat, broad emission requires filtering to match RB absorption. |
| Daylight | Broad Spectrum | Cost-effective, readily available, associated with minimal discomfort.[12][14] | Difficult to control dose due to environmental variations.[12] |
Quantitative Activation Parameters
The optimal concentration of this compound and the light parameters vary significantly depending on the application. Antimicrobial studies often use higher concentrations and light doses compared to studies on mammalian cell lines.
| Application | Target | RB Concentration | Incubation Time | Light Source | Wavelength (nm) | Irradiance (mW/cm²) | Fluence (J/cm²) |
| Antimicrobial Keratitis Therapy | Nocardia, MRSA, P. aeruginosa | 0.1% (w/v) | 15-30 min | Custom LED | 525 | 6 | 5.4 |
| Antimicrobial Keratitis Therapy | Bacteria & Mycobacteria | 0.1% (w/v) | 30 min | Custom LED | 515.5 | ~21.4 | 12.87 |
| Cancer Cell Therapy (In Vitro) | Caco-2 (Colorectal Cancer) | 0.25 - 25 µM | 0.5 - 24 h | Not Specified | 525 | Not Specified | Not Specified |
| Cancer Cell Therapy (In Vitro) | HepG2 (Hepatocellular Carcinoma) | 5 - 400 µM | 2 h | Custom LED | 550 | 0.62 | 0.30 - 1.22 |
| Singlet Oxygen Generation | DPBF (Chemical Quencher) | N/A (RB in hydrogel) | N/A | Hand-held Laser | 532 | 48 ± 2 | N/A |
Signaling Pathways & Cellular Response
Photoactivated this compound initiates a cascade of cellular events that lead to cell death and can, in some contexts, stimulate an anti-tumor immune response.
The primary mechanism is the induction of overwhelming oxidative stress through the generation of singlet oxygen.[1] This leads to the peroxidation of lipids in cellular membranes, damage to critical proteins, and DNA lesions, culminating in cell death primarily through late apoptosis and necrosis.[1][7] In the context of cancer therapy, the necrotic death of tumor cells can lead to the release of Damage-Associated Molecular Patterns (DAMPs), such as High-Mobility Group Box 1 (HMGB1).[15] These molecules act as danger signals that can activate dendritic cells (DCs), leading to the maturation of these antigen-presenting cells and the subsequent priming of a tumor-specific T-cell mediated immune response.[15][16]
Experimental Protocols
Protocol 1: In Vitro PDT Against Adherent Cancer Cells
This protocol is adapted from methodologies used to assess the phototoxicity of this compound against colorectal cancer cell lines.[1][7]
Materials:
-
Adherent cancer cell line (e.g., Caco-2)
-
Complete cell culture medium
-
96-well clear-bottom, black-walled plates
-
This compound stock solution (e.g., 1 mM in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Light source with emission in the 525-550 nm range (e.g., LED array)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
RB Incubation: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve final concentrations ranging from 0.25 µM to 25 µM.
-
Remove the old medium from the cells and add 100 µL of the RB-containing medium to the appropriate wells. Include "no RB, no light" and "no RB, light" controls.
-
Incubate the plates for a predetermined time (e.g., 0.5, 3, or 24 hours) at 37°C.[1]
-
Irradiation: After incubation, gently wash the cells twice with 100 µL of warm PBS to remove extracellular RB.
-
Add 100 µL of fresh, pre-warmed complete medium to each well.
-
Expose the plate to the light source (e.g., 525 nm) for a specified time to deliver the desired light dose.[1] Create a "dark toxicity" control plate that is treated identically but not exposed to light.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 2: In Vitro Photodynamic Antimicrobial Therapy (PDAT)
This protocol is based on methods used to evaluate the efficacy of RB-PDAT against clinical isolates of bacteria and mycobacteria.[13][17]
Materials:
-
Microbial isolate (e.g., MRSA, P. aeruginosa)
-
Appropriate agar plates (e.g., 5% sheep blood agar)
-
Sterile water or saline
-
0.5 McFarland turbidity standard
-
0.1% (w/v) this compound solution in sterile saline
-
Light source with emission at ~525 nm (e.g., LED array)
-
Spectrophotometer or densitometer
-
Incubator
Procedure:
-
Prepare Microbial Suspension: Inoculate colonies from a fresh culture into sterile water or saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Experimental Groups: For each isolate, set up the following groups in triplicate:
-
Group 1 (Growth Control): 100 µL microbial suspension + 100 µL sterile water. No light.
-
Group 2 (Dark Toxicity): 100 µL microbial suspension + 100 µL of 0.1% RB solution. No light.
-
Group 3 (Light Only): 100 µL microbial suspension + 100 µL sterile water. With light.
-
Group 4 (PDAT): 100 µL microbial suspension + 100 µL of 0.1% RB solution. With light.
-
-
Plating: Immediately after mixing, plate 100 µL aliquots from each group onto separate, labeled agar plates. Spread evenly.
-
Irradiation: Place the plates for Group 3 and Group 4 under the light source (e.g., 525 nm LED delivering 6 mW/cm²). Irradiate for the specified time (e.g., 15 minutes to deliver a fluence of 5.4 J/cm²).[17] Ensure the "dark" plates (Groups 1 and 2) are kept in minimal light during this time.
-
Incubation: Incubate all plates at the appropriate temperature (e.g., 35°C) for 24-96 hours, depending on the organism's growth rate.
-
Assessment:
-
Photograph the plates.
-
Count the number of colony-forming units (CFU) on each plate to determine the reduction in viability.
-
Alternatively, use image analysis software to calculate the percent inhibition of growth based on pixel density.[17]
-
References
- 1. Photoactivated this compound Triggers Phospholipid Hydroperoxidation and Late Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Efficacy of this compound as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PhotochemCAD | this compound [photochemcad.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. The (un)known issue with using this compound as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A wavelength dependent mechanism for this compound-sensitized photoinhibition of red cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Laser and non-laser light sources for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dynamed.com [dynamed.com]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. Researching | Recent Advances in Light Sources for Photodynamic Therapy [m.researching.cn]
- 15. Intralesional this compound in melanoma elicits tumor immunity via activation of dendritic cells by the release of high mobility group box 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tvst.arvojournals.org [tvst.arvojournals.org]
Application Notes and Protocols for Rose Bengal Staining of Corneal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rose Bengal is an organic anionic dye commonly utilized in ophthalmology and vision science research to assess the integrity of the ocular surface epithelium.[1] Traditionally, it has been understood to stain dead or degenerated epithelial cells of the cornea and conjunctiva, as well as mucus strands.[2][3] However, emerging research suggests that this compound can also stain healthy, living cells that are not adequately protected by the preocular tear film, particularly by components like mucins and albumin.[3][4] This staining characteristic makes it a valuable tool for diagnosing and monitoring ocular surface diseases, most notably dry eye syndrome and meibomian gland dysfunction.[5] The intensity and pattern of this compound staining can provide crucial insights into the extent of corneal epithelial damage and the efficacy of therapeutic interventions.
The dye is an analogue of fluorescein and its application is a straightforward and rapid diagnostic procedure.[4][6] Despite its utility, it is known to cause some ocular irritation and stinging upon instillation.[5][7] Understanding the principles behind this compound staining and standardizing the application and grading protocol are critical for obtaining reproducible and reliable data in both clinical and preclinical research settings.
Mechanism of Action
This compound is a water-soluble dye that is typically excluded from healthy epithelial cells by intact cell membranes and a healthy glycocalyx.[8] The staining mechanism is thought to involve the following:
-
Loss of Cellular Protection: In instances of ocular surface disease, the protective mucin layer of the tear film can be compromised.[3][4] This allows this compound to come into direct contact with the underlying epithelial cells.
-
Cellular Uptake: The dye can then penetrate and stain cells with compromised cell membranes (dead or devitalized cells).[2][9]
-
Nuclear Staining: this compound has been observed to predominantly stain the nuclei of cells.[3][10]
-
Toxicity: It is important to note that this compound itself can be toxic to corneal epithelial cells, and this toxicity can be exacerbated by light exposure.[3]
Experimental Protocols
In Vitro Staining of Cultured Corneal Epithelial Cells
This protocol is adapted for the staining of human corneal epithelial cells (HCECs) in a laboratory setting.
Materials:
-
Human Corneal Epithelial Cell (HCEC) line
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% calf serum and 10 ng/ml EGF)[1]
-
Phosphate-buffered saline (PBS), sterile
-
This compound solution, 0.1% in PBS (w/v), sterile filtered[1]
-
Inverted microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture HCECs in appropriate flasks or plates until they reach the desired confluence. To promote stratification and differentiation, which can enhance mucin production and provide a better model for the corneal surface, switch to a serum-containing medium after the cells reach confluence and culture for an additional 3 days.[1]
-
Preparation for Staining: Aspirate the culture medium from the wells.
-
Washing: Gently wash the cells twice with sterile PBS to remove any residual medium and debris.
-
Staining: Add a sufficient volume of 0.1% this compound solution to cover the cell monolayer.[1]
-
Incubation: Incubate the cells with the this compound solution for 5 minutes at room temperature.[1]
-
Removal of Stain: Aspirate the this compound solution.
-
Final Washing: Gently wash the cells three times with sterile PBS to remove any excess, unbound dye.
-
Visualization: Immediately visualize the cells under an inverted microscope. Capture images for documentation and analysis. Stained cells will appear pink or red.
Clinical Staining Protocol for Human Subjects
This protocol outlines the standard procedure for this compound staining in a clinical research setting.
Materials:
-
Sterile 1% this compound ophthalmic solution or impregnated paper strips.[7][9]
-
Slit-lamp biomicroscope with appropriate filters and illumination (white light is used for assessment).[7]
-
Topical anesthetic (optional, to reduce discomfort).
Procedure:
-
Patient Preparation: Ensure the patient is seated comfortably at the slit lamp. If a topical anesthetic is to be used, instill one drop into the lower conjunctival cul-de-sac and wait for it to take effect.
-
Dye Instillation:
-
Observation Period: Wait for a few minutes to allow for optimal staining before evaluation.[2]
-
Slit-Lamp Examination: Using a slit-lamp with white light, systematically examine the cornea and the nasal and temporal bulbar conjunctiva for any staining.[7]
-
Grading: Grade the degree of staining in each region according to a standardized scoring system (see Data Presentation section).
Data Presentation
Quantitative assessment of this compound staining is crucial for objective evaluation. The following tables summarize commonly used grading systems.
van Bijsterveld Scoring System
This system grades the intensity of staining in three exposed zones: the cornea, the nasal conjunctiva, and the temporal conjunctiva.[7]
| Score | Description of Staining |
| 0 | No staining |
| 1 | A few scattered dots of staining |
| 2 | Numerous, dense dots of staining |
| 3 | Confluent staining |
The total score is the sum of the scores from the three zones, with a maximum possible score of 9.[7]
Toda and Tsubota Modification
This system also evaluates three regions (cornea, nasal conjunctiva, and temporal conjunctiva) on a 0-3 scale.[12]
| Score | Description of Staining |
| 0 | No staining |
| 1 | Mild staining |
| 2 | Moderate staining |
| 3 | Extensive staining |
The total score is the sum of the scores for each of the three areas, resulting in a total possible score of 9.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for this compound staining of corneal epithelial cells.
Caption: Workflow for this compound Staining.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the state of the ocular surface and the outcome of this compound staining.
Caption: this compound Staining Outcome Logic.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Reveal Dry Eye: Ocular Surface Staining & Evaluation [oasismedcenter.com]
- 3. What is actually stained by this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]
- 6. The Dye-namics of Dry-Eye Diagnosis [reviewofophthalmology.com]
- 7. tearfilm.org [tearfilm.org]
- 8. Clinical staining of the ocular surface: mechanisms and interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vetlexicon.com [vetlexicon.com]
- 10. This compound staining as an assessment of ocular surface damage and recovery in dry eye disease-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fpnotebook.com [fpnotebook.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Identifying Dead or Degenerated Cells Using Rose Bengal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rose Bengal (4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein) is a xanthene dye historically utilized in ophthalmology to identify damage to corneal and conjunctival cells.[1][2] Its application has expanded into various research and clinical fields, including oncology, microbiology, and cell biology, as a stain to identify dead or degenerated cells.[1] this compound also exhibits cytotoxic properties, which are being explored for therapeutic purposes, such as in photodynamic therapy and as an injectable formulation (PV-10) for melanoma and breast cancer.[1]
Principle of Staining
The precise mechanism of this compound staining has been a subject of discussion. It is widely believed that the dye selectively stains dead or degenerated cells due to compromised cell membrane integrity, allowing the dye to enter and stain the nucleus and other cellular components.[2] However, research suggests that this compound can also stain healthy, living cells that lack a protective coating of molecules like mucin and albumin.[3][4] Therefore, the presence of this compound staining indicates a loss of cellular protection or compromised membrane integrity, both of which are characteristic of dead or degenerated cells. The intensity of the stain is often dose-dependent.[3][4] Furthermore, this compound can induce cytotoxic effects, including apoptosis and necrosis, particularly upon exposure to light.[3][5]
Applications in Research and Drug Development
-
Ophthalmology: Used as a diagnostic tool to assess the health of the ocular surface and diagnose conditions like keratoconjunctivitis sicca (dry eye syndrome).[1]
-
Oncology: Investigated for its direct cytotoxic effects on cancer cells and as a photosensitizer in photodynamic therapy.[1][5] The formulation PV-10 is in clinical trials for treating various cancers.[1][6]
-
Microbiology: Employed to suppress bacterial growth in culture media and to differentiate between living and dead microorganisms.[1][7]
-
Cell Viability and Cytotoxicity Assays: Utilized in in vitro assays to determine the viability of cells following exposure to cytotoxic compounds or other experimental conditions.[5]
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following table summarizes quantitative data from a study investigating the direct cytotoxic effects of this compound on the MCF-7 breast cancer cell line.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (approx.) |
| MCF-7 | 50 | 24 | 80% |
| MCF-7 | 100 | 24 | 60% |
| MCF-7 | 200 | 24 | 45% |
| MCF-7 | 50 | 48 | 65% |
| MCF-7 | 100 | 48 | 40% |
| MCF-7 | 200 | 48 | 25% |
Data adapted from a study on the direct toxicity of this compound in MCF-7 cells. The percentages are estimations based on the graphical data presented in the study.[8]
Experimental Protocols
Protocol 1: Qualitative Assessment of Cell Viability by Microscopy
This protocol provides a method for the visual identification of dead or degenerated cells in a culture using this compound staining.
Materials:
-
This compound stock solution (e.g., 1% w/v in phosphate-buffered saline - PBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microscope slides and coverslips
-
Inverted microscope
Procedure:
-
Culture cells to the desired confluency in a multi-well plate or on coverslips.
-
Remove the culture medium and wash the cells gently with PBS.
-
Prepare a working solution of this compound by diluting the stock solution in PBS. A final concentration of 0.1% to 1% is typically used.
-
Add the this compound working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the cells gently with PBS two to three times to remove excess stain.
-
Add fresh PBS or culture medium to the cells.
-
Observe the cells under an inverted microscope. Dead or degenerated cells will appear stained pink or red, while viable cells will remain largely unstained.
Protocol 2: Quantitative Assessment of Cell Viability using a Microplate Reader
This protocol describes a method to quantify cell death by measuring the amount of this compound taken up by cells in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 1% w/v in PBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance at ~560 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and culture overnight.
-
Treat cells with the experimental compound(s) for the desired duration. Include untreated (negative control) and positive control (e.g., a known cytotoxic agent) wells.
-
After treatment, remove the culture medium.
-
Wash the cells once with PBS.
-
Prepare a working solution of this compound (e.g., 0.05% to 0.5% in PBS).
-
Add 100 µL of the this compound working solution to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the plate by gently immersing it in a beaker of PBS and flicking out the excess liquid. Repeat this washing step 3-4 times to ensure removal of unbound dye.
-
After the final wash, remove as much PBS as possible.
-
Add 100 µL of a destaining solution (e.g., 50% ethanol in PBS) to each well to elute the dye from the stained cells.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Measure the absorbance of the eluted dye at a wavelength of approximately 560 nm using a microplate reader.
-
The absorbance is directly proportional to the number of dead or degenerated cells. Calculate the percentage of cell death relative to the positive control.
Visualizations
Caption: Workflow for this compound Staining.
Caption: this compound Staining Mechanism.
References
- 1. provectusbio.com [provectusbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. chronolab.com [chronolab.com]
- 5. Direct toxicity of this compound in MCF-7 cell line: role of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Photodynamic Antimicrobial Therapy: A Pilot Safety Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytotoxic and photodynamic inactivation of micro-organisms by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
Troubleshooting & Optimization
Technical Support Center: Preventing Rose Bengal Photobleaching in Fluorescence Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Rose Bengal photobleaching in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
This compound is a xanthene dye commonly used as a biological stain and a photosensitizer.[1] Upon excitation with light, it can generate reactive oxygen species (ROS), which can lead to its own degradation in a process called photobleaching.[1][2] This results in a diminished fluorescent signal over time during imaging. The photobleaching process involves the photochemical alteration of the fluorophore molecule, rendering it permanently unable to fluoresce. This is often caused by the cleaving of covalent bonds or non-specific reactions with surrounding molecules, frequently initiated by the transition from a singlet to a triplet excited state.[3]
Q2: What are the main factors that contribute to this compound photobleaching?
Several factors can accelerate the photobleaching of this compound:
-
High-intensity illumination: Using excessive laser power or light source intensity is a primary cause of photobleaching.[4][5]
-
Prolonged exposure time: Continuous or repeated exposure of the sample to excitation light will lead to faster signal decay.[4][5]
-
Presence of oxygen: Molecular oxygen is a key mediator in the photobleaching process of many fluorophores, including this compound, through the generation of singlet oxygen.[6][7]
-
Excitation wavelength: Shorter, higher-energy wavelengths can increase the likelihood of photodamage.[4]
-
Sample environment: The chemical environment, including pH and the mounting medium, can influence the photostability of the dye.
Q3: How can I minimize this compound photobleaching?
There are several strategies to mitigate photobleaching:
-
Use Antifade Reagents: Incorporating a commercial or homemade antifade reagent into your mounting medium is a highly effective method.[4][8][9]
-
Optimize Imaging Parameters: Reduce laser power to the minimum necessary for a good signal-to-noise ratio, decrease exposure times, and increase the scanning speed.[4][10]
-
Minimize Light Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use the transmitted light path for focusing whenever possible.[11]
-
Choose the Right Imaging System: Confocal systems with sensitive detectors (e.g., EMCCDs or sCMOS cameras) can detect weaker signals, allowing for the use of lower laser powers.[5]
Troubleshooting Guides
Problem: My this compound signal fades very quickly during image acquisition.
| Possible Cause | Solution |
| Excessive Laser Power | Reduce the laser power to the lowest level that provides an adequate signal. Use neutral density filters if available to attenuate the light source.[4] |
| Long Exposure Times | Decrease the pixel dwell time or use a faster scan speed. For time-lapse experiments, increase the interval between acquisitions. |
| No Antifade Reagent Used | Prepare your samples with a suitable antifade mounting medium. See the "Antifade Reagent Comparison" table below for options. |
| High Oxygen Concentration | For fixed samples, use an antifade reagent that contains an oxygen scavenger system. For live-cell imaging, consider specialized live-cell antifade reagents.[6][7] |
Problem: I am seeing high background fluorescence and my specific signal is weak.
| Possible Cause | Solution |
| Suboptimal Filter Sets | Ensure your microscope's filter cubes are appropriate for this compound's excitation and emission spectra (Excitation max ~556 nm, Emission max ~573 nm).[12] |
| Autofluorescence | Before staining, you can try to reduce autofluorescence by treating the sample with a quenching agent or by photobleaching the background with broad-spectrum light before applying the this compound stain. |
| Excessive Stain Concentration | Optimize the concentration of this compound to maximize the signal-to-background ratio. High concentrations can lead to aggregation and altered photophysical properties.[13] |
Quantitative Data Summary
While specific quantitative data on the photostability of this compound with various commercial antifade reagents is limited in the readily available literature, the general efficacy of these reagents in reducing photobleaching for a wide range of fluorophores is well-documented. A study on this compound loaded in multivesicular liposomes showed a 10-fold extended half-life compared to free this compound, highlighting the impact of the local environment on photostability.[1][2]
Antifade Reagent Comparison
| Antifade Reagent | Key Features | Curing Time | Refractive Index | Recommended for |
| ProLong Gold | Offers good resistance to photobleaching. Can be stored for months after curing.[8][14] | Cures in 24 hours at room temperature.[8][14] | ~1.46 (cured)[15] | Fixed cells and tissues. |
| VECTASHIELD | A non-hardening formulation that preserves fluorescence. Slides can be viewed immediately.[16] | Does not cure; remains liquid.[16] | ~1.45[16] | Fixed cells and tissues; short-term storage. |
| VECTASHIELD Vibrance | A curing formulation that offers excellent antifade protection.[9] | Cures in about 2 hours for optimal performance, fully cured in 24 hours.[9] | ~1.47 (cured)[9] | Fixed cells and tissues; long-term storage. |
Experimental Protocols
Protocol 1: Mounting Fixed Cells with ProLong Gold Antifade Reagent
-
Sample Preparation: After completing your this compound staining and final wash steps, carefully aspirate the remaining wash buffer from your coverslip or slide.
-
Remove Excess Liquid: Gently tap the edge of the slide or coverslip on a lint-free wipe to remove any excess liquid. Do not allow the sample to dry out completely.[15][17]
-
Apply Antifade Reagent: Dispense one drop of ProLong Gold Antifade Reagent onto the slide.[17]
-
Mount Coverslip: Carefully lower the coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing: Place the slide on a flat surface in the dark and allow it to cure for 24 hours at room temperature.[8][14][17]
-
Sealing (Optional for long-term storage): After curing, you can seal the edges of the coverslip with nail polish or a commercial sealant.[8][14]
-
Imaging: The slide is now ready for imaging. Store at 4°C, protected from light, for long-term preservation.
Protocol 2: Mounting Fixed Cells with VECTASHIELD Antifade Mounting Medium
-
Sample Preparation: Following the final wash of your this compound staining protocol, remove the excess wash buffer.
-
Apply Antifade Reagent: Add a small drop of VECTASHIELD Antifade Mounting Medium to the slide.
-
Mount Coverslip: Gently place the coverslip onto the mounting medium, ensuring there are no air bubbles.
-
Imaging: The slide can be imaged immediately.
-
Storage: For short-term storage, slides can be sealed with nail polish. Store slides at 4°C in the dark.[16]
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.
Caption: Experimental workflow for minimizing this compound photobleaching.
Caption: Troubleshooting flowchart for rapid signal fading of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 7. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 12. Fluorescence-Coupled Techniques for Determining this compound in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The (un)known issue with using this compound as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 17. ulab360.com [ulab360.com]
Technical Support Center: Rose Bengal Aggregation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rose Bengal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound aggregation in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate or visible aggregates are observed in the this compound solution.
This is a common issue arising from the inherent tendency of this compound to self-associate in aqueous environments, particularly at higher concentrations.[1][2][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to aggregate in aqueous solutions?
This compound, a xanthene dye, has a tendency to form non-covalent dimers and higher-order aggregates in aqueous solutions.[1] This phenomenon is primarily driven by hydrophobic interactions between the planar xanthene rings of the dye molecules.[1][3] Aggregation is more pronounced at higher concentrations, typically above 10⁻⁵ M.[1][4] The aggregates are often of the "H-type," which leads to a characteristic blue shift in the absorption spectrum.[1]
Q2: Does pH affect this compound aggregation?
Studies have shown that pH has no significant effect on the aggregation of this compound in the pH range of 6 to 11.[1] However, extreme pH values outside of this range could potentially alter the ionization state of the molecule and influence its solubility and aggregation behavior. For staining purposes, a near-neutral pH of around 7.2 is often used.[5]
Q3: How does concentration impact aggregation?
Concentration is a critical factor. This compound solutions tend to deviate from Beer's law at concentrations above 10⁻⁵ M due to the formation of aggregates.[1] Dimer formation can begin at concentrations as low as 2.0 x 10⁻⁶ M.[1] At concentrations greater than 0.10 mM, dimers are significantly present.[6]
Q4: Are there any chemical additives that can prevent or reduce aggregation?
Yes, several additives can be used to mitigate aggregation:
-
Cyclodextrins: Nanocages like hydroxypropyl-functionalized β and γ-cyclodextrins are effective in inhibiting this compound self-association by encapsulating the dye molecules.[7] This sequestration increases the efficiency of photosensitization.[7]
-
Surfactants: Cationic and zwitterionic surfactants can interact with this compound to form premicellar aggregates.[8] The nature of these interactions depends on the surfactant type and concentration.
-
Arginine: Arginine has been shown to enhance the photobleaching of this compound aggregates, suggesting it can interact with and modify the aggregated state.[9]
-
Polyelectrolytes: In self-assembled thin films, polyelectrolytes can reduce hydrophobic interactions and lower the aggregation tendency of this compound.[10]
Q5: Can salts in the buffer influence aggregation?
Yes, the presence of alkali metal cations can induce the aggregation of this compound ethyl ester.[4] The formation of a neutral complex between the dye anion and the cation is proposed as the initial step, followed by dimerization.[4] Therefore, the type and concentration of salt in your buffer can be a contributing factor to aggregation.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
This protocol provides a general method for preparing a this compound solution while minimizing immediate aggregation.
Materials:
-
This compound sodium salt (Dye content ≥ 85%)[11]
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Procedure:
-
Weigh the desired amount of this compound sodium salt. According to the Sigma-Aldrich Handbook of Stains, Dyes and Indicators, this compound is soluble in water at up to 100 mg/mL. For a standard stock solution, a lower concentration is recommended to avoid aggregation.
-
Add the weighed this compound to a volumetric flask.
-
Add a portion of the high-purity water to the flask, ensuring the volume is less than the final desired volume.
-
Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the powder. Avoid vigorous shaking which can introduce air bubbles.
-
Once fully dissolved, add water to the final volume mark on the volumetric flask.
-
If required, adjust the pH of the solution. This compound dissolved in pure water typically results in a pH of around 7.9.[1]
-
Store the solution in a refrigerator, protected from light.[12]
Protocol 2: Spectroscopic Assessment of this compound Aggregation
This protocol describes how to use UV-Visible absorption spectroscopy to determine if this compound has aggregated in your solution.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
High-purity water (for blank)
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the wavelength range to scan from approximately 400 nm to 600 nm.
-
Use high-purity water as a blank to zero the instrument.
-
Dilute your this compound stock solution to a concentration suitable for spectroscopic analysis (e.g., 10⁻⁵ M).
-
Record the absorption spectrum of your diluted this compound solution.
-
Analysis:
-
Monomeric this compound exhibits two main absorption peaks at approximately 549 nm and 515 nm.[1][6]
-
In more concentrated solutions or when aggregation occurs, the shorter wavelength peak (around 515 nm) will increase in intensity relative to the longer wavelength peak (around 549 nm).[1]
-
A ratio of the absorbance at 550 nm to 520 nm of approximately 3 is indicative of monomeric this compound, while a ratio of approximately 2 suggests the presence of dimers and aggregates.[9]
-
Quantitative Data Summary
Table 1: Effect of Additives on this compound Aggregation
| Additive | Concentration | Effect on Aggregation | Mechanism | Reference |
| β-(2-hydroxypropyl) cyclodextrin | - | Inhibition | Nanocaging/Sequestration | [7] |
| γ-(2-hydroxypropyl) cyclodextrin | - | Inhibition | Nanocaging/Sequestration | [7] |
| Arginine | 200 mM | Enhances photobleaching of aggregates | Interaction with triplet excited state | [6][9] |
| Alkali Metal Cations (e.g., Na⁺, K⁺) | 0.05 - 1.0 M | Induces aggregation | Formation of neutral complex | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 100 mg/mL (or 36%) | |
| Ethanol | 30 mg/mL (or 8%) | |
| 2-Methoxyethanol | 60 mg/mL |
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. mdpi.com [mdpi.com]
- 3. Unique “posture” of this compound for fabricating personal protective equipment with enhanced daylight-induced biocidal efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]
- 6. Influence of this compound Dimerization on Photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanocaging this compound to Inhibit Aggregation and Enhance Photo-induced Oxygen Consumption† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nathan.instras.com [nathan.instras.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 632-69-9 CAS | this compound | Biological Stains and Dyes | Article No. 05600 [lobachemie.com]
- 12. famic.go.jp [famic.go.jp]
Technical Support Center: Optimizing Rose Bengal Concentration to Reduce Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rose Bengal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration and manage its cytotoxic effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
This compound (RB) can induce cell death through two main mechanisms:
-
Phototoxicity (in the presence of light): When exposed to light (typically green light around 525-550 nm), RB acts as a photosensitizer, generating reactive oxygen species (ROS), particularly singlet oxygen.[1][2][3] This leads to rapid oxidative stress and cell death, primarily through necrosis and apoptosis.[4]
-
Intrinsic Cytotoxicity (in the absence of light): RB also exerts cytotoxic effects without light activation.[5][6] This intrinsic toxicity is dose-dependent and can involve the induction of apoptosis and necrosis.[2][7][8] The proposed mechanism involves RB accumulation in lysosomes, which may lead to the release of cathepsins and subsequent cell death.[8]
Q2: How does the cytotoxicity of this compound differ between normal and cancerous cells?
Several studies suggest that this compound may exhibit a degree of selective cytotoxicity towards cancer cells compared to normal cells.[2][6] For instance, one study noted a dose-dependent cytotoxic effect on melanoma cells but not on fibroblasts in the absence of light.[6] However, the degree of selectivity can be cell-line dependent. It is always recommended to determine the IC50 values for both your target cancer cell line and a relevant normal cell line in parallel.
Q3: What factors can influence the IC50 value of this compound in my experiments?
The half-maximal inhibitory concentration (IC50) of this compound can be influenced by several factors:
-
Cell Type: Different cell lines exhibit varying sensitivities to this compound.[9][10]
-
Light Exposure: The presence, wavelength, and intensity of light will significantly impact cytotoxicity due to photodynamic effects.[1][6]
-
Incubation Time: The duration of cell exposure to this compound will affect the observed cytotoxicity.[7]
-
Assay Type: The specific cytotoxicity or viability assay used (e.g., MTT, LDH release) can yield different IC50 values.[11][12]
-
Cellular Environment: Whether cells are cultured in a 2D monolayer or a 3D model (like spheroids or within a collagen gel) can alter their sensitivity. Cells in a 3D environment or in vivo are often less sensitive than those in monolayers.[13]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in the "dark control" group.
-
Possible Cause 1: Intrinsic Toxicity of this compound.
-
Possible Cause 2: Ambient Light Exposure.
-
Solution: Ensure that all steps involving the handling of cells treated with this compound are performed in minimal light conditions. Use a dark room or light-blocking materials to prevent unintended photoactivation.
-
-
Possible Cause 3: Extended Incubation Time.
-
Solution: The intrinsic cytotoxic effects of this compound are time-dependent.[7] Consider reducing the incubation time to a point where the desired effect (e.g., cellular uptake) is achieved without significant dark toxicity.
-
Issue 2: Inconsistent or non-reproducible IC50 values.
-
Possible Cause 1: Inconsistent Cell Density.
-
Solution: Ensure that a consistent number of cells are seeded in each well. Variations in cell density can lead to variability in results.[14] It is advisable to perform a cell count before seeding.
-
-
Possible Cause 2: Variability in Light Source.
-
Solution: For photodynamic studies, ensure that the light source provides a uniform and consistent irradiance across all wells of the plate. Calibrate your light source regularly.
-
-
Possible Cause 3: Reagent Preparation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution. The stability of diluted solutions may vary.
-
Issue 3: Lower than expected cytotoxicity after light activation.
-
Possible Cause 1: Insufficient Light Dose.
-
Solution: The phototoxic effect is dependent on the light dose (irradiance x time).[15] You may need to increase the irradiation time or the power of your light source.
-
-
Possible Cause 2: Sub-optimal Wavelength.
-
Possible Cause 3: Presence of Quenchers or Inhibitors.
-
Solution: Components in the cell culture medium (e.g., serum proteins like albumin) can bind to this compound and reduce its photosensitizing activity.[5] Consider washing the cells with PBS after incubation with this compound and before light exposure.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Notes |
| MCF-7 | Breast Cancer | 104 ± 4.20 | ~107 | In aqueous solution.[9] |
| HepG2 | Liver Cancer | 89.90 ± 3.10 | ~92 | In aqueous solution.[9] |
| Caco-2 | Colorectal Cancer | 29 ± 1.30 | ~30 | In aqueous solution.[9] |
| A2780 | Ovarian Carcinoma | - | - | Viability decreased to 10% at 80 µg/mL with NIR irradiation.[17] |
| D24 | Melanoma | Lower than other tested cancer lines | - | More sensitive than other lines in the study.[10] |
| HaCaT | Normal Keratinocyte | Higher than melanoma cells | - | Less sensitive than melanoma cell types.[10] |
| Fibroblasts | Normal Skin | Higher than melanoma cells | - | Less sensitive than melanoma cell types.[10] |
Note: Conversion to µM is approximate, based on the molecular weight of this compound disodium salt (~973.67 g/mol ). Experimental conditions such as incubation time and light exposure vary between studies.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include appropriate controls (untreated cells, vehicle control). For "dark" controls, wrap a separate plate in aluminum foil.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Photoactivation (for PDT studies): After incubation, wash the cells with PBS and add fresh medium. Expose the plate to a calibrated light source at the appropriate wavelength (e.g., 525 nm) and dose. Keep the dark control plate protected from light.
-
MTT Addition: After irradiation (or incubation for intrinsic toxicity studies), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7][14]
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound and light conditions as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][7]
Visualizations
Signaling Pathways and Workflows
Caption: Photodynamic cytotoxicity pathway of this compound.
Caption: Intrinsic cytotoxicity pathway of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. The cytotoxic and photodynamic inactivation of micro-organisms by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential of Intralesional this compound to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Efficacy of this compound as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. provectusbio.com [provectusbio.com]
- 7. Direct toxicity of this compound in MCF-7 cell line: role of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. provectusbio.com [provectusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why is this compound more phototoxic to fibroblasts in vitro than in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound Photodynamic Antimicrobial Therapy to Inhibit Pseudomonas aeruginosa Keratitis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Importance of this compound Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rose Bengal Staining Artifacts in Tissue Samples
Welcome to the technical support center for Rose Bengal staining. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your staining protocols for tissue samples. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound (Acid Red 94, C.I. 45440) is a synthetic dye derived from fluorescein.[1] Historically used in ophthalmology to assess ocular surface damage, it has applications in histology for staining various tissue components.[2][3] While traditionally considered a vital stain for dead or degenerated cells, studies have shown that it is not strictly a vital dye and can stain healthy cells, particularly their nuclei, in a dose-dependent manner.[2][4] Its staining mechanism is influenced by the presence of protective proteins like mucin and albumin; a lack of this protective layer allows for cellular uptake of the dye.[4][5]
Q2: Can this compound be used on fixed tissue samples?
Yes, this compound can be used on fixed tissue samples, including both paraffin-embedded and frozen sections. However, the staining protocol needs to be optimized based on the tissue type, fixation method, and the specific application.
Q3: Is this compound toxic to cells?
Yes, this compound exhibits intrinsic toxicity to cells, which is augmented by light exposure.[4] This property is utilized in photodynamic therapy for certain cancers.[6] When used for staining, it's important to be aware of its potential to induce cell death, which may be a desirable feature for specific assays but a confounding factor in others.[7][8]
Q4: What are the common applications of this compound in tissue staining?
In histology, this compound can be used for:
-
Identifying damaged or dead cells within a tissue section.
-
As a counterstain, sometimes replacing Eosin Y in Hematoxylin and Eosin (H&E) staining, though this is not a common practice.[1]
-
Visualizing certain microorganisms or cellular structures that have an affinity for the dye.
-
Assessing the efficacy of therapeutic agents that protect tissues from damage.
Q5: Are there alternatives to this compound?
Yes, Lissamine Green is a common alternative to this compound, particularly in ophthalmology, as it is considered less irritating and toxic to cells.[9] For general histological staining, other red/pink counterstains like Eosin Y, Phloxine B, or Nuclear Fast Red are more commonly used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound staining of tissue samples.
Issue 1: High Background Staining
Q: My entire tissue section is staining pink/red, obscuring specific details. How can I reduce this high background?
A: High background staining is a common issue and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem.
Possible Causes and Solutions:
-
Excessive Dye Concentration: this compound staining is dose-dependent.[4] A high concentration can lead to non-specific binding.
-
Solution: Titrate the this compound concentration. Start with a lower concentration (e.g., 0.1%) and incrementally increase it until you achieve the desired staining intensity with minimal background.
-
-
Prolonged Staining Time: Leaving the tissue in the staining solution for too long can result in overstaining.
-
Solution: Reduce the incubation time. Try shorter intervals, for example, starting at 1 minute and adjusting as needed.
-
-
Inadequate Rinsing: Insufficient washing after the staining step will leave unbound dye on the tissue.
-
Solution: Increase the number and/or duration of rinsing steps after staining. Use a gentle buffer like Phosphate-Buffered Saline (PBS) or distilled water.
-
-
Protein Binding: this compound can bind non-specifically to proteins in the tissue.
-
Solution: Consider a pre-incubation step with a blocking solution, such as Bovine Serum Albumin (BSA), to saturate non-specific binding sites.
-
Experimental Protocol: Optimizing Staining Concentration and Time
-
Prepare a series of this compound solutions with varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v in distilled water or PBS).
-
Prepare multiple tissue sections.
-
Incubate one set of sections in each concentration for a fixed time (e.g., 2 minutes).
-
For the most promising concentration, use another set of sections and vary the incubation time (e.g., 1, 2, 5, and 10 minutes).
-
Follow with a standardized rinsing protocol for all slides.
-
Evaluate the slides microscopically to determine the optimal concentration and time that provides strong specific staining with low background.
Data Presentation: Staining Optimization Parameters
| Parameter | Range to Test | Recommended Starting Point |
| This compound Concentration | 0.1% - 2.0% (w/v) | 0.5% |
| Staining Time | 1 - 10 minutes | 2 minutes |
| Washing Steps | 1 - 3 washes | 2 washes |
| Washing Duration | 1 - 5 minutes per wash | 2 minutes per wash |
Issue 2: Uneven or Patchy Staining
Q: The staining on my tissue section is inconsistent, with some areas dark and others light. What could be causing this?
A: Uneven staining can result from issues in the pre-staining, staining, or post-staining steps.
Possible Causes and Solutions:
-
Incomplete Deparaffinization (for paraffin-embedded sections): Residual wax will prevent the aqueous this compound solution from penetrating the tissue evenly.
-
Solution: Ensure complete removal of paraffin by using fresh xylene (or a xylene substitute) and extending the deparaffinization time if necessary.
-
-
Improper Fixation: Poor or uneven fixation can affect dye binding.
-
Solution: Ensure the tissue is adequately fixed. The choice of fixative can also play a role. While formalin is common, alcohol-based fixatives may alter tissue properties differently.[10][11] If you suspect fixation is the issue, you may need to optimize your fixation protocol for the specific tissue type.
-
-
Tissue Folds or Wrinkles: Folds in the tissue section can trap the dye, leading to darker staining in those areas.
-
Solution: Take care during sectioning and mounting to ensure the tissue section is flat on the slide.
-
-
Incomplete Rehydration: After deparaffinization, the tissue must be fully rehydrated through a graded series of alcohols before applying the aqueous stain.
-
Solution: Ensure you are using a complete and fresh graded alcohol series (e.g., 100%, 95%, 70% ethanol) and that the tissue spends adequate time in each step.
-
Logical Relationship: Troubleshooting Uneven Staining
Caption: Troubleshooting workflow for uneven this compound staining.
Issue 3: Precipitate or Crystal Formation
Q: I am seeing small, dark red or crystalline precipitates on my tissue section after staining. What are these and how do I get rid of them?
A: Precipitate formation can occur if the dye comes out of solution or interacts with other substances.
Possible Causes and Solutions:
-
Old or Unfiltered Staining Solution: Over time, dyes can form aggregates.
-
Solution: Always filter the this compound staining solution before use, especially if it has been stored for a while.
-
-
Interaction with Other Reagents: Contamination of the staining solution with other reagents can cause precipitation.
-
Solution: Use clean glassware and ensure slides are properly rinsed between steps to avoid carrying over reagents.
-
-
pH of the Staining Solution: The solubility of this compound can be affected by pH.[12]
-
Solution: Ensure the pH of your staining solution is appropriate. This compound is generally used in an aqueous or buffered solution. If you are preparing your own, ensure the dye is fully dissolved.
-
-
Drying of the Stain on the Slide: If the staining solution dries out on the tissue section during incubation, crystals can form.
-
Solution: Perform the staining in a humidified chamber to prevent evaporation.
-
Experimental Workflow: Preventing Precipitate
Caption: Workflow to prevent precipitate formation during staining.
Key Experimental Protocols
Protocol 1: this compound Staining for Paraffin-Embedded Sections
This protocol provides a general guideline. Optimization of incubation times and concentrations is highly recommended.
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (or a substitute) for 2 x 5 minutes. b. Immerse in 100% ethanol for 2 x 3 minutes. c. Immerse in 95% ethanol for 2 x 3 minutes. d. Immerse in 70% ethanol for 2 x 3 minutes. e. Rinse in distilled water for 5 minutes.[13]
-
Staining: a. Prepare a 0.5% (w/v) this compound solution in distilled water. Filter before use. b. Apply the staining solution to the sections and incubate for 2-5 minutes at room temperature in a humidified chamber.
-
Rinsing: a. Quickly rinse the slides in distilled water to remove excess stain. b. Wash in two changes of distilled water for 2 minutes each.
-
Dehydration: a. Immerse in 95% ethanol for 2 x 2 minutes. b. Immerse in 100% ethanol for 2 x 2 minutes.
-
Clearing and Mounting: a. Immerse in xylene (or a substitute) for 2 x 3 minutes. b. Mount with a permanent mounting medium.
Protocol 2: this compound Staining for Frozen Sections
-
Fixation (if required): a. Fix freshly cut frozen sections in cold acetone or methanol for 5-10 minutes.[14] b. Allow slides to air dry.
-
Rehydration: a. Rehydrate slides in PBS for 5 minutes.
-
Staining: a. Prepare a 0.5% (w/v) this compound solution in PBS. Filter before use. b. Apply the staining solution and incubate for 1-3 minutes at room temperature in a humidified chamber.
-
Rinsing: a. Quickly rinse the slides in PBS. b. Wash in two changes of PBS for 2 minutes each.
-
Mounting: a. Mount with an aqueous mounting medium.
Disclaimer: These protocols are intended as a starting point. The optimal conditions for your specific tissue and application should be determined empirically.
References
- 1. stainsfile.com [stainsfile.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound stainining | PPTX [slideshare.net]
- 4. What is actually stained by this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. provectusbio.com [provectusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 10. intjmorphol.com [intjmorphol.com]
- 11. Alcoholic fixation over formalin fixation: A new, safer option for morphologic and molecular analysis of tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fabrication and Application of this compound-chitosan Films in Laser Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imperial.ac.uk [imperial.ac.uk]
- 14. bdbiosciences.com [bdbiosciences.com]
stability of Rose Bengal solutions under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rose Bengal solutions under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
Unexpected or inconsistent results when using this compound solutions can often be traced back to issues with solution stability. This guide will help you troubleshoot common problems.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased staining intensity or reduced photochemical activity. | Degradation of this compound due to light exposure (photobleaching). | Prepare fresh solutions and always store stock and working solutions in amber or foil-wrapped containers to protect from light.[1] Minimize exposure to ambient light during experimental procedures. |
| Degradation due to improper storage temperature. | Store stock solutions in a refrigerator (2-8°C).[2] For long-term storage, aliquoting and freezing (-20°C or -80°C) in a suitable solvent can be considered, though freeze-thaw cycles should be minimized.[1] | |
| pH of the solution has shifted outside the optimal range. | Check the pH of your solution. This compound's stability and spectral properties can be pH-dependent. Adjust the pH with appropriate buffers as required by your protocol. The optimal pH for photodegradation has been noted to be around neutral or slightly acidic in some contexts.[3] | |
| Precipitate formation in the solution. | Aggregation of this compound molecules, especially at high concentrations in aqueous solutions. | Prepare solutions at the lowest effective concentration. If high concentrations are necessary, consider using a co-solvent or a different solvent system. |
| Interaction with components of the storage container. | Use high-quality, inert glass or polypropylene containers for storage. | |
| Inconsistent results between experiments. | Use of aged or improperly stored solutions. | Always use freshly prepared or properly stored solutions. It is good practice to qualify a new batch of this compound solution before use in critical experiments. |
| Variability in experimental conditions (e.g., light exposure, temperature). | Standardize experimental protocols to ensure consistent light and temperature conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a this compound stock solution?
A1: this compound stock solutions, particularly aqueous solutions, should be stored in a refrigerator at 2-8°C and protected from light by using amber vials or by wrapping the container in aluminum foil.[2] For powdered this compound, storage should be in a cool, dry place away from strong oxidizing agents.[4]
Q2: How does light exposure affect the stability of this compound solutions?
A2: this compound is a photosensitive dye that can undergo photobleaching upon exposure to light, especially UV and visible light.[1] This process leads to the degradation of the dye and a loss of its characteristic absorbance and fluorescence, which can significantly impact experimental results.[5] Therefore, it is crucial to minimize light exposure during storage and handling.
Q3: What is the effect of pH on the stability of this compound solutions?
A3: The stability and spectral properties of this compound can be influenced by the pH of the solution. While it is used in a variety of buffered solutions depending on the application, significant deviations from a neutral or slightly acidic pH can affect its stability and aggregation state. For instance, in the this compound test for Brucella antibodies, the solution is buffered to a pH of 3.6.[6] In photocatalysis studies, the degradation rate of this compound is pH-dependent, with maximal degradation often observed in neutral or acidic conditions.
Q4: Can I freeze my this compound solution for long-term storage?
A4: While refrigeration is the standard recommendation for aqueous solutions, freezing at -20°C or -80°C in an appropriate solvent can be a viable option for long-term storage to prevent microbial growth and slow down chemical degradation.[1] However, it is important to minimize freeze-thaw cycles, which can lead to degradation and aggregation. It is advisable to aliquot the solution into smaller, single-use volumes before freezing.
Q5: In which solvents is this compound stable?
A5: this compound is soluble in water and various polar, protic solvents like ethanol and methanol.[7][8][9] The stability and photophysical properties of this compound can vary significantly between different solvents due to interactions between the dye and solvent molecules. For instance, the tendency to form aggregates is higher in aqueous solutions compared to some organic solvents.[8] The choice of solvent should be guided by the specific requirements of the experimental protocol.
Summary of Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound solutions under different conditions.
Table 1: Effect of Storage Temperature on Aqueous this compound Solution Stability
| Storage Temperature | Observation | Duration of Stability | Reference |
| Refrigerator (ca. 10°C) | Irradiated solutions showed almost stable responses. | Up to 22 days | [10] |
| Room Temperature (ca. 25°C) in Dark | Irradiated solutions showed stable responses. | Up to 22 days | [10] |
| 30°C in Dark | Absorbance was almost stable up to the sixth day, followed by a smooth decrease. | Up to 6 days (stable), gradual decrease up to 22 days | [10][11] |
Table 2: Photostability of this compound Solutions
| Condition | Observation | Kinetic Profile | Reference |
| Photoirradiation at 550 nm (in buffer) | Rapid photodegradation. | Pseudo first-order kinetics | [5] |
| Photoirradiation at 550 nm (loaded in multivesicular liposomes) | Significantly slower photodegradation with a 10-fold extended half-life. | Pseudo first-order kinetics | [5] |
| Diffused sunlight at room temperature | Gradual degradation. | - | [10] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous this compound Solution (e.g., 0.25% w/v)
Materials:
-
This compound powder
-
Distilled or deionized water
-
Glass container (amber or wrapped in foil)
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Weigh 0.25 g of this compound powder.
-
Transfer the powder to a clean glass container.
-
Add 100 mL of distilled or deionized water to the container.
-
Place the container on a magnetic stirrer and add a stir bar.
-
Stir the solution until the this compound powder is completely dissolved.
-
Store the resulting 0.25% (w/v) this compound solution in a refrigerator (2-8°C), protected from light.[2]
Protocol 2: Assessment of this compound Solution Stability by UV-Vis Spectrophotometry
Objective: To monitor the degradation of this compound over time under specific storage conditions (e.g., different temperatures, light exposure).
Materials:
-
Prepared this compound solution
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass)
-
Storage containers (e.g., amber vials)
-
Incubator or refrigerator for controlled temperature storage
-
Light source for photostability studies (if applicable)
Procedure:
-
Prepare a fresh this compound solution of a known concentration.
-
Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer. The characteristic absorption maximum for this compound in water is around 549 nm.[4] Record this as the time-zero measurement.
-
Aliquot the solution into several identical, properly labeled storage containers.
-
Store the aliquots under the desired experimental conditions (e.g., in a refrigerator at 4°C in the dark, at room temperature exposed to ambient light, etc.).
-
At predetermined time intervals (e.g., daily, weekly), remove one aliquot from each storage condition.
-
Allow the aliquot to reach room temperature.
-
Measure the absorbance spectrum of the solution.
-
Compare the absorbance at the maximum wavelength over time to the initial measurement. A decrease in absorbance indicates degradation of the this compound.
-
Plot the percentage of remaining this compound (calculated from the absorbance) as a function of time to determine the stability profile.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound solution stability.
Troubleshooting workflow for this compound solution stability.
References
- 1. This compound lactone | C.I. Solvent Red 141 | TargetMol [targetmol.com]
- 2. famic.go.jp [famic.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvatochromic behavior on the absorption and fluorescence spectra of this compound dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Singlet Oxygen Generation: Rose Bengal vs. Methylene Blue
For researchers, scientists, and drug development professionals, the choice of a photosensitizer is a critical step in experiments involving singlet oxygen generation, such as in photodynamic therapy (PDT). Among the most common and effective photosensitizers are Rose Bengal (RB) and Methylene Blue (MB). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable agent for your research needs.
Performance Comparison: this compound vs. Methylene Blue
This compound and Methylene Blue are both efficient producers of singlet oxygen (¹O₂), a highly reactive form of oxygen that is the primary cytotoxic agent in Type II photosensitization processes. The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.
This compound, a xanthene dye, is widely recognized for its high singlet oxygen quantum yield, often cited as a reference standard in photosensitization studies.[1][2] Methylene Blue, a thiazine dye, also exhibits a significant quantum yield and has a long history of use in various medical applications.[1][3]
The choice between these two photosensitizers often depends on the specific experimental conditions, including the solvent, the concentration of the photosensitizer, and the desired excitation wavelength. For instance, in photodynamic therapy applications targeting the inactivation of pathogens like Enterococcus faecalis, this compound activated by a green light laser has been shown to be more effective than Methylene Blue with a red light laser.[4] However, Methylene Blue has demonstrated efficacy in solar-powered water disinfection.[3][5][6]
It is also important to note that the singlet oxygen quantum yield can be influenced by the aggregation of the photosensitizer molecules, which is often concentration-dependent.[7][8]
Quantitative Data Summary
The following table summarizes the key photophysical properties and singlet oxygen quantum yields of this compound and Methylene Blue under various experimental conditions as reported in the literature.
| Property | This compound | Methylene Blue |
| Chemical Class | Xanthene | Thiazine |
| Absorption Max (λmax) | ~540-560 nm in various solvents[4] | ~660-665 nm in various solvents[4][7] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.75 - 0.86 in various solvents[1][9][10] | 0.52 - 0.57 in various solvents[11][12] |
| Common Solvents | Methanol, Ethanol, Water, Acetonitrile[2][9][13] | Water, Dichloromethane, Acetonitrile, Ethanol[8][12] |
Experimental Protocols
The determination of the singlet oxygen quantum yield is crucial for evaluating and comparing photosensitizers. Two common methods are employed: indirect chemical trapping and direct phosphorescence detection.
Indirect Method: Chemical Trapping
This method relies on the reaction of singlet oxygen with a chemical probe, leading to a measurable change in the probe's properties, such as its absorbance or fluorescence. A commonly used chemical trap is 1,3-diphenylisobenzofuran (DPBF).
Experimental Workflow for Chemical Trapping:
Caption: Workflow for determining singlet oxygen quantum yield by chemical trapping.
Detailed Steps:
-
Solution Preparation: Prepare solutions of the photosensitizer (this compound or Methylene Blue) and the chemical trap (e.g., DPBF) in a suitable solvent. The concentrations should be optimized to ensure sufficient reaction without causing aggregation of the photosensitizer.
-
Mixing: In a cuvette, mix the photosensitizer and DPBF solutions.
-
Irradiation: Irradiate the mixture with a light source at the absorption maximum of the photosensitizer. A reference sample containing a standard photosensitizer with a known singlet oxygen quantum yield (often this compound) should be treated under identical conditions.
-
Measurement: At regular intervals, measure the absorbance of the DPBF at its maximum absorption wavelength (around 415 nm). The absorbance will decrease as DPBF reacts with singlet oxygen.
-
Calculation: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample can be calculated relative to the standard using the following equation:
ΦΔ (sample) = ΦΔ (standard) * (k_sample / k_standard) * (I_abs_standard / I_abs_sample)
where k is the rate constant of DPBF bleaching and I_abs is the rate of light absorption by the photosensitizer.
Direct Method: Singlet Oxygen Phosphorescence
This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays back to its ground state.[7] This is considered the most reliable method for quantifying singlet oxygen.
Experimental Workflow for Phosphorescence Detection:
Caption: Workflow for direct detection of singlet oxygen phosphorescence.
Detailed Steps:
-
Sample Preparation: Prepare a solution of the photosensitizer in a suitable solvent. Deuterated solvents are often used to increase the lifetime of singlet oxygen.
-
Excitation: Excite the sample with a pulsed laser at the absorption maximum of the photosensitizer.
-
Detection: Use a sensitive near-infrared detector to capture the time-resolved phosphorescence signal at 1270 nm.
-
Analysis: The intensity of the phosphorescence signal is directly proportional to the amount of singlet oxygen generated. The quantum yield can be determined by comparing the signal intensity to that of a reference photosensitizer with a known quantum yield.
Signaling Pathway: Type II Photosensitization
Both this compound and Methylene Blue primarily function through a Type II photosensitization mechanism to generate singlet oxygen. The process is initiated by the absorption of light, followed by a series of energy transfer steps.
Caption: Mechanism of Type II photosensitization for singlet oxygen generation.
Mechanism Steps:
-
Light Absorption: The photosensitizer in its ground state (PS (S₀)) absorbs a photon of light, promoting it to an excited singlet state (PS (S₁)).
-
Intersystem Crossing: The excited singlet state photosensitizer can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (PS (T₁)). This is a key step for efficient singlet oxygen generation.
-
Energy Transfer: The triplet state photosensitizer can then transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer promotes oxygen to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state.
Conclusion
Both this compound and Methylene Blue are excellent photosensitizers for singlet oxygen generation. This compound generally exhibits a higher singlet oxygen quantum yield and is often used as a standard for comparison. Methylene Blue, with its strong absorption in the red region of the spectrum, is also highly effective and widely used in biological applications. The selection between the two should be based on the specific requirements of the experiment, including the desired excitation wavelength, the solvent system, and the nature of the target system. Careful consideration of the experimental conditions and the use of standardized protocols for measuring singlet oxygen generation are essential for obtaining reliable and reproducible results.
References
- 1. Singlet Oxygen in Photodynamic Therapy [mdpi.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Efficiency of this compound and Methylene Blue as Photosensitizers in Photodynamic Therapy Techniques for Enterococcus faecalis Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 12. rsc.org [rsc.org]
- 13. Photooxidation of alkaloids: considerable quantum yield enhancement by this compound-sensitized singlet molecular oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing Rose Bengal and erythrosine B in photodynamic therapy
A Comparative Guide to Rose Bengal and Erythrosine B for Photodynamic Therapy
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce targeted cell death. Upon activation by light, the PS transfers energy to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). This process leads to the destruction of malignant tissues or pathogenic microbes with high precision and limited side effects.
This compound (RB) and Erythrosine B (EB) are two xanthene dyes that have garnered significant interest as photosensitizers due to their potent photophysical properties. Both are approved for various applications, with Erythrosine B commonly used as a food colorant and dental plaque disclosing agent, and this compound used in ophthalmic diagnostics. Their strong absorption in the visible spectrum and ability to generate singlet oxygen make them compelling candidates for PDT applications in oncology and antimicrobial chemotherapy. This guide provides a detailed, data-driven comparison of this compound and Erythrosine B to assist researchers, scientists, and drug development professionals in selecting the appropriate photosensitizer for their PDT applications.
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is fundamentally governed by its ability to absorb light and efficiently generate cytotoxic species. This compound is consistently reported to have a higher singlet oxygen quantum yield (ΦΔ), the measure of how many singlet oxygen molecules are generated per absorbed photon, compared to Erythrosine B. This higher efficiency in ROS production is a primary contributor to its often-observed superior phototoxicity.
| Property | This compound | Erythrosine B | Reference(s) |
| Chemical Structure | C₂₀H₂Cl₄I₄Na₂O₅ | C₂₀H₆I₄Na₂O₅ | [1] |
| Absorption Max (λmax) | ~545-559 nm (in Ethanol/Methanol) | ~526-530 nm (in Ethanol/Water) | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.75 - 0.86 (in various solvents) | 0.57 - 0.62 (in various solvents) | [2][3][4] |
| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.11 (in Ethanol) | ~0.02 (in water) |
Comparative In Vitro Efficacy
The photodynamic efficacy of this compound and Erythrosine B has been evaluated against various cancer cell lines and microbial pathogens. In antimicrobial applications, this compound frequently demonstrates significantly higher efficacy. For instance, in a study against Enterobacteriaceae strains, PDT with this compound caused a substantial reduction in colony-forming units (CFUs), whereas Erythrosine B showed no significant effect under the same conditions[5][6]. Similarly, when tested against Candida albicans, both were effective, but RB required lower light doses than EB for a comparable effect in planktonic cultures[7][8].
In anticancer PDT, both dyes show promise, though direct comparisons are less common. The cytotoxic effect is dose-dependent, relying on both the photosensitizer concentration and the light dose delivered. This compound has been shown to be effective against colorectal cancer cells (Caco-2) and hepatocellular carcinoma cells (HepG2), with IC50 values in the low micromolar range[3][9]. Erythrosine B has demonstrated efficacy against oral malignant (H357) and pre-malignant (DOK) cells, inducing apoptosis and necrosis[10][11]. The difference in efficacy can often be attributed to both the superior singlet oxygen generation of RB and variations in cellular uptake.
| Organism / Cell Line | Photosensitizer | Concentration | Light Dose | Observed Effect | Reference(s) |
| Enterobacteriaceae | This compound | 50 µM | Not specified | ~7 log₁₀ reduction in CFU | [5][6] |
| Erythrosine B | 50 µM | Not specified | No significant reduction in CFU | [5][6] | |
| Candida albicans (planktonic) | This compound | 10 nmol/L | 0.17 J/cm² | Significant CFU reduction | [8] |
| Erythrosine B | 10 nmol/L | 0.22 J/cm² | Significant CFU reduction | [8] | |
| HepG2 (Hepatocellular Carcinoma) | This compound | 75 µM | 0.3 J/cm² | >90% cell death | [9] |
| DOK (Oral Pre-malignant) | Erythrosine B | ~71 µM | 122.58 J/cm² | ~80% cell death | [10][11] |
| H357 (Oral Malignant) | Erythrosine B | ~71 µM | 122.58 J/cm² | ~60% cell death | [10][11] |
Mechanism of Action and Signaling Pathways
The primary mechanism for both this compound and Erythrosine B is the Type II photodynamic process. Upon light excitation, the photosensitizer transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer then transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
Singlet oxygen rapidly oxidizes key cellular components, including lipids, proteins, and nucleic acids. This widespread oxidative stress leads to cellular damage and the initiation of cell death pathways[12]. Studies have shown that both RB and EB tend to accumulate in mitochondria[11][13]. Damage to mitochondria can trigger the intrinsic apoptotic pathway through the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death[14]. At higher concentrations or light doses, the extensive cellular damage can lead to necrosis[10]. One study has specifically implicated the ROS/JNK/caspase-3 pathway in Erythrosine B-mediated PDT.
Experimental Protocols
Accurate and reproducible data are critical for comparing photosensitizers. Below are generalized protocols for key experiments in PDT research.
Protocol 1: In Vitro Phototoxicity Assessment (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[5].
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing the desired concentrations of this compound or Erythrosine B. Incubate for a predetermined period (e.g., 1-4 hours) to allow for cellular uptake[15]. Include control wells with medium only (no cells) and cells with no photosensitizer.
-
Washing: Carefully aspirate the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular PS. Add fresh, PS-free medium to all wells.
-
Irradiation: Irradiate the designated wells with a light source of the appropriate wavelength (e.g., 525-550 nm for RB/EB) and energy density (J/cm²). Keep a set of non-irradiated (dark toxicity) plates as a control.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals[7].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells[7].
Protocol 2: Singlet Oxygen Quantum Yield (ΦΔ) Measurement
This protocol uses an indirect method with a chemical acceptor to determine ΦΔ relative to a standard (e.g., this compound).
-
Reagent Preparation:
-
Prepare stock solutions of the test photosensitizer (Erythrosine B), the reference photosensitizer (this compound), and a singlet oxygen acceptor (e.g., 9,10-diphenylanthracene, DPA) in a suitable spectroscopic-grade solvent (e.g., ethanol or DMSO)[16].
-
-
Sample Preparation:
-
In separate cuvettes, prepare solutions of the test PS and the reference PS. Adjust the concentrations so that their absorbance at the irradiation wavelength is identical (typically between 0.1 and 0.2)[17].
-
Add the chemical acceptor (DPA) to each cuvette. The concentration of the acceptor should be sufficient to trap ¹O₂ but not so high as to quench the PS triplet state[17].
-
-
Irradiation:
-
Irradiate both the sample and reference solutions using a monochromatic light source (e.g., a laser or filtered lamp) at a wavelength absorbed by both photosensitizers[16].
-
Ensure identical irradiation geometry, light intensity, and stirring for both solutions.
-
-
Monitoring Acceptor Degradation:
-
At regular time intervals during irradiation, measure the decrease in the absorbance of the chemical acceptor (for DPA, this is typically monitored around 393 nm)[16].
-
-
Calculation:
-
Plot the change in absorbance of the acceptor versus irradiation time for both the sample and the reference. The slope of this line (m) is proportional to the rate of ¹O₂ generation.
-
Calculate the singlet oxygen quantum yield (ΦΔ_sample) using the following equation[16]: ΦΔ_sample = ΦΔ_ref * (m_sample / m_ref) where ΦΔ_ref is the known quantum yield of the reference standard in that solvent.
-
Protocol 3: Cellular Uptake Quantification
This protocol uses fluorescence to quantify the amount of photosensitizer taken up by cells.
-
Cell Preparation: Seed a known number of cells (e.g., 0.5 x 10⁶) in 6-well plates and incubate for 24 hours[18].
-
PS Incubation: Incubate the cells with a known concentration of this compound or Erythrosine B for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Harvesting:
-
After incubation, wash the cells three times with ice-cold PBS to remove extracellular PS.
-
Harvest the cells using trypsin, then centrifuge to form a cell pellet.
-
-
Cell Lysis: Resuspend the pellet in a lysis buffer (e.g., RIPA buffer with a detergent like Triton X-100) to release the intracellular contents.
-
Fluorescence Measurement:
-
Transfer the cell lysate to a 96-well black plate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the photosensitizer[19].
-
-
Quantification:
-
Create a standard curve by measuring the fluorescence of known concentrations of the photosensitizer in the same lysis buffer.
-
Use the standard curve to convert the fluorescence intensity of the cell lysates into the amount of photosensitizer (e.g., in nanomoles).
-
Normalize the amount of PS to the total protein content of the lysate (measured by a BCA or Bradford assay) or to the initial cell number to report uptake as nmol/mg protein or pmol/cell[19].
-
Conclusion
Both this compound and Erythrosine B are effective xanthene-based photosensitizers with significant potential in photodynamic therapy. The choice between them depends critically on the specific application.
This compound is generally the more potent photosensitizer, primarily due to its higher singlet oxygen quantum yield. This makes it a superior candidate for applications where high phototoxicity is required, such as in antimicrobial PDT against resilient pathogens or for aggressive tumors[5][6]. However, its higher dark toxicity at elevated concentrations needs to be considered[12].
Erythrosine B , while having a lower singlet oxygen quantum yield, is still an effective photosensitizer. Its widespread use as a food additive suggests a favorable safety profile. It may be particularly suitable for applications where moderate photodynamic action is sufficient or where minimizing potential side effects is a primary concern.
Ultimately, the experimental data suggests that while both molecules are valuable tools, This compound often provides a more robust photodynamic effect . Researchers should validate the choice of photosensitizer based on in vitro and in vivo models that closely mimic the target disease state, paying close attention to parameters such as cellular uptake, subcellular localization, and the required light dose for therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical properties of this compound and its derivatives (XII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the efficacy of this compound and erythrosin in photodynamic therapy against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.3. MTT Assay [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. stars.library.ucf.edu [stars.library.ucf.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Encapsulated this compound Enhances the Photodynamic Treatment of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ophthalmic Staining: Rose Bengal vs. Fluorescein
For Researchers, Scientists, and Drug Development Professionals
In the realm of ophthalmic research and clinical practice, vital dyes are indispensable tools for assessing the integrity of the ocular surface. Among the most established and widely utilized are Rose Bengal and fluorescein. While both serve to highlight ocular surface abnormalities, their mechanisms of action, performance characteristics, and clinical implications differ significantly. This guide provides an objective comparison of these two vital dyes, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate staining agent for their specific applications.
At a Glance: Key Performance Characteristics
| Feature | This compound | Fluorescein |
| Primary Staining Target | Cells unprotected by a healthy tear film and mucin layer; devitalized cells.[1][2] | Breaks in epithelial cell-to-cell junctions; areas of epithelial cell loss.[3][4] |
| Staining Mechanism | Stains nuclei and cytoplasm of unprotected cells.[5] | Fills intercellular spaces and pools in epithelial defects.[6] |
| Primary Applications | Diagnosis of dry eye disease, keratoconjunctivitis sicca, Sjögren's syndrome, and detection of herpetic corneal ulcers.[2][7] | Detection of corneal abrasions, ulcers, foreign bodies, and assessment of contact lens fit.[7][8] |
| Cytotoxicity | Intrinsically toxic to epithelial cells, even healthy ones if unprotected.[1][9] | Generally considered non-toxic to epithelial cells.[3][7] |
| Patient Comfort | Often causes stinging and discomfort upon instillation.[6] | Well-tolerated with minimal to no discomfort.[7][8] |
| Visualization | Visible under white light as a pink or red stain. | Requires a cobalt blue filter to fluoresce and is observed as a bright green stain.[8] |
Staining Mechanisms: A Tale of Two Dyes
The fundamental difference between this compound and fluorescein lies in what they stain and how they do it.
This compound: This dye stains the nuclei and cytoplasm of epithelial cells that are not adequately protected by the preocular tear film and its mucin layer.[5] This includes devitalized or dead cells, but importantly, it can also stain healthy epithelial cells if the tear film is compromised.[1] The protective barrier of the tear film, rich in mucins and albumin, effectively blocks this compound from reaching the underlying cells.[3] Therefore, its staining pattern provides an indirect measure of tear film quality and stability.
Fluorescein: In contrast, fluorescein is a water-soluble dye that does not readily penetrate intact epithelial cells due to their lipid-rich cell membranes and tight junctions.[4] Instead, it flows into the spaces between cells, highlighting any disruption in the integrity of the epithelial barrier.[3] Where epithelial cells are absent, such as in a corneal abrasion, fluorescein pools in the defect and stains the underlying stroma, appearing as a bright green area under cobalt blue light.[4]
Conceptual diagram of this compound and Fluorescein staining mechanisms.
Quantitative Data Comparison
While direct comparative studies quantifying staining intensity are limited, the following tables summarize available quantitative data on patient comfort and commonly used grading scales.
Patient Comfort
A significant drawback of this compound is the discomfort it causes upon instillation.
| Study Parameter | This compound (1%) | Saline (0.9%) | Reference |
| Mean Reduction in Comfort (100-point VAS) | 39.8 points | 3.4 points | [10] |
VAS: Visual Analogue Scale, where a higher reduction indicates greater discomfort.
In a comparative study with lissamine green, another vital dye, this compound was consistently reported to cause more discomfort.[6]
Ocular Surface Staining Scores
Several grading systems are used to quantify the extent and severity of ocular surface staining. The van Bijsterveld scale is a commonly used system for both this compound and fluorescein.
| Grade | Description |
| 0 | No staining |
| 1 | Scattered, sparse staining |
| 2 | Moderate, more numerous staining |
| 3 | Dense, confluent staining |
The total score is the sum of the grades for the cornea, nasal conjunctiva, and temporal conjunctiva, with a maximum score of 9.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for ocular surface staining.
In Vivo Ocular Surface Staining in a Rabbit Model
-
Animal Preparation: Healthy New Zealand white rabbits are used. A baseline ophthalmic examination is performed to ensure no pre-existing ocular surface abnormalities.
-
Anesthesia: A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is instilled into the lower conjunctival sac of each eye.
-
Dye Instillation:
-
Fluorescein: A sterile, fluorescein-impregnated paper strip is moistened with a drop of sterile saline and gently touched to the inferior palpebral conjunctiva. The rabbit is allowed to blink several times to distribute the dye.
-
This compound: A 10 µL drop of 1% this compound solution is instilled into the lower conjunctival sac.
-
-
Observation:
-
Fluorescein: After 1-2 minutes, the ocular surface is examined using a slit-lamp biomicroscope with a cobalt blue filter.
-
This compound: The ocular surface is examined under white light after 2-3 minutes.
-
-
Grading: Staining is graded using a standardized scale (e.g., van Bijsterveld).
-
Washout: After examination, the ocular surface is gently irrigated with sterile saline.
In Vitro Cytotoxicity Assay on Cultured Corneal Epithelial Cells
-
Cell Culture: Human or rabbit corneal epithelial cells are cultured in an appropriate medium until they reach confluence in 96-well plates.
-
Dye Exposure: The culture medium is replaced with solutions of varying concentrations of this compound (e.g., 0.001% to 1%) and fluorescein (e.g., 0.1% to 2%). Control wells receive fresh culture medium only.
-
Incubation: The cells are incubated with the dyes for a specified period (e.g., 15 minutes).
-
Viability Assessment: A cell viability assay (e.g., MTT or PrestoBlue) is performed according to the manufacturer's instructions.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. Cell viability is expressed as a percentage relative to the control group.
A generalized workflow for evaluating ophthalmic staining agents.
Diagnostic Applications and Considerations
This compound is particularly useful for:
-
Dry Eye Disease and Sjögren's Syndrome: Its ability to stain areas with an unstable tear film makes it a valuable tool for diagnosing these conditions.[2]
-
Herpetic Keratitis: The edges of dendritic ulcers caused by the herpes simplex virus stain well with this compound.[11][12]
Fluorescein is the gold standard for:
-
Corneal Abrasions and Ulcers: It clearly delineates areas of epithelial loss.[4][7]
-
Contact Lens Fitting: It is used to assess the fit of rigid gas permeable contact lenses.
-
Seidel Test: To detect wound leaks after surgery or trauma.
Adverse Effects and Limitations
The primary adverse effect of This compound is patient discomfort, including stinging and irritation upon instillation.[6][10] Its intrinsic cytotoxicity is also a concern, as it can damage healthy epithelial cells if the tear film is compromised.[1][9]
Fluorescein is generally well-tolerated with minimal side effects when applied topically.[7] However, when used intravenously for fluorescein angiography, there is a risk of systemic adverse reactions ranging from mild (nausea) to severe (anaphylaxis), although these are rare.[13][14] A limitation of topical fluorescein is that its fluorescence can be quenched at high concentrations, and it diffuses quickly, requiring prompt observation after instillation.[2]
Conclusion
This compound and fluorescein are both valuable diagnostic dyes in ophthalmology, but their distinct properties make them suitable for different applications. Fluorescein is an excellent choice for identifying epithelial defects and is well-tolerated by patients. This compound, while causing discomfort and exhibiting cytotoxicity, provides unique information about the health and stability of the tear film, making it particularly useful in the diagnosis of dry eye and related conditions. The choice between these two dyes should be guided by the specific clinical or research question being addressed, with a clear understanding of their respective mechanisms, advantages, and limitations. For routine assessment of corneal integrity with minimal patient discomfort, fluorescein is generally preferred. For a detailed evaluation of tear film function and in specific disease states like Sjögren's syndrome, this compound remains a clinically relevant, albeit more aggressive, staining agent.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. eyesoneyecare.com [eyesoneyecare.com]
- 3. Comparison of fluorescein and this compound staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophthalmic Examination Made Ridiculously Simple - WSAVA2005 - VIN [vin.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Dye-namics of Dry-Eye Diagnosis [reviewofophthalmology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Types of Dye Used in Eye Examinations: Fluorescein, this compound, Lissamine Green [khannainstitute.com]
- 9. Toxic effect of this compound dye on the living human corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. aao.org [aao.org]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. Adverse reactions to fluorescein angiography: A comprehensive review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Rose Bengal and Eosin Y in Photocatalysis for Researchers
For researchers, scientists, and drug development professionals, the choice of a photosensitizer is a critical decision in the design of photocatalytic systems. Rose Bengal and Eosin Y, both xanthene dyes, are two of the most commonly employed organic photocatalysts due to their strong absorption in the visible light spectrum, high efficiency, and cost-effectiveness. This guide provides an objective comparison of their performance in various photocatalytic applications, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal photosensitizer for your research needs.
Data Presentation: A Quantitative Comparison
The photocatalytic efficiency of this compound and Eosin Y is highly dependent on the specific application and experimental conditions. The following tables summarize key performance indicators across different fields of study.
| Application | Parameter | This compound | Eosin Y | Reference |
| Photodynamic Inactivation | Log reduction of Candida albicans biofilms | 0.22 | 0.45 | [1][2] |
| Dye-Sensitized Solar Cells | Photoconversion Efficiency | 0.17% | 0.09% | N/A |
| Organic Synthesis | Isolated yield of arylated phenothiazones | ~65% | ~80% | [3] |
| Singlet Oxygen Generation | Singlet Oxygen Quantum Yield (ΦΔ) | 0.76 (Reference Standard) | 0.57 | [4] |
| Pollutant Degradation | Photocatalytic degradation with ZnO nanoparticles | up to 98% | >95% | [5][6] |
Key Performance Insights
In photodynamic inactivation , Eosin Y demonstrated a greater ability to reduce Candida albicans biofilms compared to this compound under the studied conditions.[1][2] This suggests that for applications requiring the destruction of microbial biofilms, Eosin Y may be the more potent photosensitizer.
In the realm of organic synthesis , for the specific reaction of arylated phenothiazone synthesis, Eosin Y provided a significantly higher isolated yield than this compound, indicating its superior catalytic activity in this context.[3]
A crucial parameter for many photocatalytic reactions is the singlet oxygen quantum yield (ΦΔ) , which represents the efficiency of generating singlet oxygen, a highly reactive oxygen species. This compound is often used as a reference standard with a well-established ΦΔ of 0.76.[4] In a comparative study, Eosin Y was found to have a singlet oxygen quantum yield of 0.57, indicating that this compound is a more efficient generator of singlet oxygen.[4]
Conversely, when utilized in dye-sensitized solar cells , this compound exhibited a higher photoconversion efficiency than Eosin Y, suggesting it is more effective at converting light into electrical energy in this specific device architecture.
For the degradation of pollutants , both dyes, when used in conjunction with ZnO nanoparticles, showed very high degradation efficiencies, with this compound demonstrating slightly higher performance.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key applications.
Photocatalytic Degradation of Dyes Using ZnO Nanoparticles
This protocol describes the general procedure for assessing the photocatalytic efficiency of this compound and Eosin Y in degrading organic dyes with the aid of a semiconductor photocatalyst.
Materials:
-
This compound or Eosin Y dye solution (e.g., 10 mg/L)
-
ZnO nanoparticles
-
Visible light source (e.g., halogen lamp)
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the target dye (this compound or Eosin Y) in deionized water.
-
In a beaker, add a specific amount of ZnO nanoparticles to a known volume and concentration of the dye solution.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the nanoparticle surface.
-
Expose the suspension to visible light irradiation under continuous stirring.
-
At regular time intervals, withdraw aliquots of the suspension and centrifuge to separate the ZnO nanoparticles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a spectrophotometer.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Photodynamic Inactivation of Candida albicans Biofilms
This protocol outlines a method to compare the efficacy of this compound and Eosin Y in the photodynamic inactivation of microbial biofilms.
Materials:
-
Candida albicans culture
-
Appropriate culture medium (e.g., Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
This compound and Eosin Y stock solutions
-
Phosphate-buffered saline (PBS)
-
Light source with a specific wavelength (e.g., green LED at 532 nm)
-
Colony-forming unit (CFU) counting materials
Procedure:
-
Grow C. albicans biofilms in the wells of a 96-well plate by incubating a standardized cell suspension in the appropriate medium.
-
After biofilm formation, wash the wells with PBS to remove non-adherent cells.
-
Add solutions of this compound or Eosin Y at various concentrations to the wells and incubate in the dark for a specific period to allow for photosensitizer uptake.
-
Wash the wells again with PBS to remove excess photosensitizer.
-
Irradiate the wells with a light source at a specific wavelength and energy dose.
-
After irradiation, sonicate the wells to dislodge the biofilm cells and perform serial dilutions.
-
Plate the dilutions onto agar plates and incubate to determine the number of viable cells (CFU/mL).
-
Compare the log reduction in CFU/mL for each photosensitizer relative to untreated controls.
Mechanistic Pathways in Photocatalysis
The photocatalytic activity of this compound and Eosin Y is governed by their ability to absorb light and subsequently initiate chemical reactions through two primary mechanisms: Type I (electron transfer) and Type II (energy transfer).
General Photocatalytic Cycle
Upon absorption of a photon of light, the photosensitizer (PS) is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). From this triplet state, the photocatalyst can initiate chemical reactions.
References
- 1. Comparison of the effect of this compound- and eosin Y-mediated photodynamic inactivation on planktonic cells and biofilms of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of this compound- and eosin Y-mediated photodynamic inactivation on planktonic cells and biofilms of Candida albicans | springermedicine.com [springermedicine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. annalsofrscb.ro [annalsofrscb.ro]
- 6. researchgate.net [researchgate.net]
Lissamine Green: A Superior Alternative to Rose Bengal for Ocular Surface Staining
For researchers, scientists, and drug development professionals, the choice of vital dye for assessing ocular surface integrity is critical for accurate and reliable data. While Rose Bengal has been a traditional standard, compelling evidence demonstrates that Lissamine Green offers equivalent efficacy with a significantly improved safety and tolerability profile, positioning it as the preferred alternative for both clinical and preclinical research.
This guide provides a comprehensive comparison of Lissamine Green and this compound, summarizing key performance data, detailing experimental protocols, and visualizing the underlying mechanisms of action and experimental workflows.
Performance and Safety: A Head-to-Head Comparison
Lissamine Green consistently demonstrates comparable staining patterns to this compound, effectively highlighting areas of ocular surface damage. However, the key differentiator lies in its superior patient tolerability and lower cytotoxicity.
| Parameter | Lissamine Green | This compound | Key Findings |
| Patient Comfort (Sensation Score) | Lower scores indicating better comfort. In patients with keratoconjunctivitis sicca, the mean sensation score for Lissamine Green was 2.42, significantly lower than 4.58 for this compound.[1] For individuals with no ocular surface disease, the mean sensation score with Lissamine Green was 1.375, compared to 2.5 for this compound.[1] | Higher scores indicating significant discomfort and stinging upon instillation.[1][2][3] | Lissamine Green is significantly better tolerated by patients.[1][2][4] |
| Duration of Symptoms | Shorter duration of post-instillation symptoms. | Significantly longer duration of symptoms after instillation.[1] | The discomfort associated with this compound is more prolonged. |
| Staining Efficacy | No significant difference in objective staining scores compared to this compound.[1][2] Both dyes show similar staining patterns.[2][4] | Equally as effective as Lissamine Green in evaluating the ocular surface.[1] | Both dyes are effective for identifying ocular surface damage. |
| Cytotoxicity | Exhibits significantly lower toxicity to human corneal epithelial (HCE) cells. Cell viability was 92% greater with 1% Lissamine Green compared to 1% this compound.[5] It does not stain healthy, proliferating HCE cells.[5] | Adversely affects HCE cell viability and stains normal, healthy proliferating cells.[5] This cytotoxic effect can confound the interpretation of results.[3] | Lissamine Green is a true vital dye, selectively staining damaged cells, whereas this compound can be toxic to healthy cells.[5] |
| Staining Mechanism | Stains membrane-damaged cells, degenerate cells, and mucus.[6][7] | Stains cells that are not protected by a mucin coating, which can include healthy cells.[3][7] | Lissamine Green's mechanism is more specific to cellular damage. |
Experimental Protocols
Accurate and reproducible ocular surface staining requires standardized protocols. The following are detailed methodologies for the clinical application of Lissamine Green and this compound and for in vitro cytotoxicity assessment.
Clinical Ocular Surface Staining Protocol
This protocol is adapted from standard clinical practices for the evaluation of conditions such as keratoconjunctivitis sicca (dry eye disease).[1][8]
Materials:
-
Sterile, single-use 1% Lissamine Green or 1% this compound impregnated paper strips.
-
Sterile, preservative-free saline.
-
Slit lamp with appropriate filters (white light for both dyes; a green filter can enhance Lissamine Green staining).[7]
Procedure:
-
Moisten the tip of the dye-impregnated paper strip with a single drop of sterile saline.
-
Instruct the subject to look upwards.
-
Gently apply the moistened tip of the strip to the inferior bulbar conjunctiva, avoiding contact with the cornea.
-
Ask the subject to blink several times to distribute the dye across the ocular surface.
-
Wait for 1 to 4 minutes before observation to allow for optimal staining.
-
Examine the ocular surface using a slit lamp.
-
Grade the staining of the cornea and conjunctiva using a standardized grading scale (e.g., the van Bijsterveld scale).
van Bijsterveld Staining Score:
The ocular surface is divided into three zones: the cornea, the nasal conjunctiva, and the temporal conjunctiva. Each zone is graded on a scale of 0 to 3, with a maximum total score of 9.
-
0: No staining
-
1: A few scattered spots of staining
-
2: Numerous spots of staining
-
3: Confluent staining
In Vitro Cytotoxicity Assay Protocol
This protocol is based on studies evaluating the effect of Lissamine Green and this compound on human corneal epithelial cells.[5]
Materials:
-
Cultured human corneal epithelial (HCE) cells.
-
1%, 0.5%, and 0.1% solutions of Lissamine Green and this compound in a phosphate buffer solution (PBS).
-
Control solution (PBS).
-
Cell viability assay kit (e.g., Trypan Blue exclusion assay or MTT assay).
-
Incubator (37°C, 5% CO2).
-
Microplate reader (if using an MTT assay).
Procedure:
-
Culture HCE cells to a desired confluency in appropriate culture plates.
-
Remove the culture medium and wash the cells with PBS.
-
Expose the experimental cells to the different concentrations of Lissamine Green and this compound solutions for a defined period (e.g., 10 minutes).
-
Expose the control cells to PBS for the same duration.
-
After exposure, remove the dye solutions and wash the cells with PBS.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Quantify the percentage of viable cells in each group.
-
Statistically compare the cell viability between the Lissamine Green, this compound, and control groups.
Visualizing the Processes
To better understand the experimental workflow and the mechanisms of action, the following diagrams are provided.
Experimental workflow for clinical ocular surface staining.
Simplified mechanism of ocular surface staining.
Conclusion
The available evidence strongly supports the use of Lissamine Green as a superior alternative to this compound for ocular surface staining in research and clinical settings. Its comparable efficacy, coupled with significantly better patient comfort and a non-toxic profile to healthy cells, ensures more reliable and ethically sound data collection. For researchers and drug development professionals, standardizing protocols with Lissamine Green can lead to more consistent and patient-centric study outcomes.
References
- 1. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vital Dyes for Dry Eyes [reviewofoptometry.com]
- 3. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]
- 4. 4.2. This compound Staining and Scoring [bio-protocol.org]
- 5. Research Review | Contact Lens Spectrum [clspectrum.com]
- 6. Reproducibility of Ocular Surface Staining in the Assessment of Sjögren Syndrome–Related Keratoconjunctivitis Sicca: Implications on Disease Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aao.org [aao.org]
- 8. The Dye-namics of Dry-Eye Diagnosis [reviewofophthalmology.com]
A Comparative Guide to Quantifying the Singlet Oxygen Quantum Yield of Rose Bengal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rose Bengal's performance as a photosensitizer against common alternatives. It includes supporting experimental data for singlet oxygen quantum yields and detailed protocols for their measurement, enabling researchers to make informed decisions for their photodynamic therapy and other photosensitization applications.
Performance Comparison: Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield (ΦΔ) is a critical parameter for evaluating the efficiency of a photosensitizer. It represents the fraction of absorbed photons that result in the generation of singlet oxygen. Below is a comparative summary of the ΦΔ for this compound and other widely used photosensitizers in various solvents.
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound | Water | 0.76 |
| Acetonitrile | 0.53 | |
| Methanol | 0.80 | |
| DMF | 0.47 | |
| D₂O | 0.75 | |
| Methylene Blue | Methanol | 0.50 - 0.57 |
| Dichloromethane | 0.57 | |
| D₂O | 0.52 | |
| Acetonitrile | 0.52 | |
| Eosin Y | PBS-D₂O | ~0.57 (concentration dependent) |
| DMSO | Reported, but value varies | |
| Zinc Phthalocyanine (ZnPc) | DMSO | 0.56 - 0.76 |
| DMF | 0.56 | |
| THF | ~0.55 | |
| Perinaphthenone (PN) | Dioxane | 0.99 |
| DMA | 0.87 | |
| Acetonitrile | ~0.95 |
Experimental Protocols
Accurate determination of the singlet oxygen quantum yield is paramount for the characterization of photosensitizers. The two primary methods for this quantification are direct measurement via phosphorescence detection and indirect measurement using chemical traps.
Direct Method: Time-Resolved Phosphorescence Detection
This method is the most accurate and direct way to measure singlet oxygen production by detecting its characteristic phosphorescence at approximately 1270 nm.
Materials and Apparatus:
-
Pulsed laser source (e.g., Nd:YAG laser with an optical parametric oscillator for tunable wavelength excitation)
-
Sample cuvette (quartz, 1 cm path length)
-
Photomultiplier tube (PMT) or other near-infrared (NIR) detector sensitive to wavelengths around 1270 nm
-
Monochromator
-
Data acquisition system (e.g., oscilloscope or time-correlated single-photon counting system)
-
Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., perinaphthenone)
-
Spectrophotometer for absorbance measurements
-
High-purity solvents
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the reference and sample photosensitizers in the desired solvent.
-
Dilute the stock solutions to prepare working solutions with an absorbance of approximately 0.1-0.2 at the excitation wavelength to minimize inner filter effects.
-
Ensure the solutions are optically clear and free of scattering particles.
-
-
Experimental Setup:
-
Position the sample cuvette in the sample holder of the phosphorescence detection system.
-
Align the pulsed laser to excite the sample.
-
Set the monochromator to 1270 nm to isolate the singlet oxygen phosphorescence.
-
-
Data Acquisition:
-
Excite the reference solution with the laser and record the time-resolved phosphorescence decay of singlet oxygen.
-
Without changing the experimental setup, replace the reference solution with the sample solution and record its singlet oxygen phosphorescence decay.
-
Measure the absorbance of both the reference and sample solutions at the excitation wavelength using a spectrophotometer.
-
-
Data Analysis:
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:
ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)
where:
-
I_sample and I_ref are the initial phosphorescence intensities (or integrated areas of the decay curves) for the sample and reference, respectively.
-
A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength.
-
-
Indirect Method: Chemical Trapping
This method relies on a chemical probe that reacts with singlet oxygen, leading to a measurable change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.
Materials and Apparatus:
-
Light source with a specific wavelength for irradiation (e.g., laser or filtered lamp)
-
Magnetic stirrer and stir bar
-
UV-Vis spectrophotometer or fluorometer
-
Quartz cuvette (1 cm path length)
-
Reference photosensitizer with a known ΦΔ in the chosen solvent
-
1,3-Diphenylisobenzofuran (DPBF)
-
High-purity solvents
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the reference photosensitizer, the sample photosensitizer, and DPBF in the desired solvent.
-
In a quartz cuvette, prepare a solution containing the photosensitizer (reference or sample) and DPBF. The photosensitizer concentration should be adjusted to have an absorbance of 0.1-0.2 at the irradiation wavelength, and the initial DPBF concentration should yield an absorbance of around 1.0 at its absorption maximum (~410 nm).
-
-
Irradiation and Measurement:
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum of the solution, focusing on the DPBF absorption peak at ~410 nm.
-
Transfer the cuvette to the irradiation setup and irradiate the solution for a set period while stirring.
-
After irradiation, immediately place the cuvette back into the spectrophotometer and record the new absorbance spectrum.
-
Repeat the irradiation and measurement steps for several time intervals.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at ~410 nm against the irradiation time for both the reference and the sample.
-
Determine the initial rate of DPBF consumption (slope of the linear portion of the plot) for both the reference (k_ref) and the sample (k_sample).
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)
where:
-
F is the photon absorption correction factor, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for quantifying singlet oxygen quantum yield.
Caption: Experimental workflow for singlet oxygen quantum yield determination.
A Comparative Guide to Rose Bengal Staining and Other Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cell Viability Assay Performance with Supporting Experimental Data
The accurate assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. A variety of assays are available, each with its own principles, advantages, and limitations. This guide provides a comprehensive comparison of Rose Bengal staining with other widely used cell viability assays: MTT, Trypan Blue exclusion, and Annexin V/Propidium Iodide (PI) staining.
Principles of Cell Viability Assays
Understanding the fundamental mechanism of each assay is crucial for selecting the most appropriate method for a given research question.
-
This compound Staining: this compound is a dye that stains the nuclei of cells with compromised plasma membranes. It is excluded by healthy, intact cells. Traditionally used in ophthalmology to assess corneal damage, its application as a general cell viability indicator is based on the principle that loss of membrane integrity is a hallmark of cell death.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method based on the principle that viable cells possess intact cell membranes that exclude the Trypan Blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[1][2]
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[3]
Performance Comparison
The choice of a cell viability assay often depends on the specific experimental needs, including the cell type, the expected mechanism of cell death, and the required throughput. The following table summarizes key performance characteristics of the compared assays.
| Feature | This compound Staining | MTT Assay | Trypan Blue Exclusion | Annexin V/PI Staining |
| Principle | Membrane Integrity | Metabolic Activity | Membrane Integrity | Apoptosis & Membrane Integrity |
| Detection Method | Colorimetric (Microscopy/Plate Reader) | Colorimetric (Plate Reader) | Colorimetric (Microscopy) | Flow Cytometry/Fluorescence Microscopy |
| Information Provided | Viable vs. Non-viable | Overall metabolic activity | Viable vs. Non-viable | Viable, Early Apoptotic, Late Apoptotic/Necrotic |
| Throughput | Moderate to High | High | Low to Moderate | Low to High (depending on instrumentation) |
| Advantages | Simple, inexpensive | High throughput, well-established | Simple, inexpensive, direct visualization | Provides detailed information on cell death stages |
| Limitations | Limited data on broad cell types, potential for phototoxicity | Indirect measure of viability, can be affected by metabolic changes | Subjective counting, low throughput | Requires specialized equipment (flow cytometer) |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results.
This compound Staining Protocol (General In Vitro)
Note: A standardized protocol for general cell viability using this compound is not as widely established as for other assays. The following is a generalized protocol based on its known mechanisms.
-
Cell Preparation: Plate cells in a 96-well plate at a desired density and treat with the compound of interest for the desired time. Include untreated control wells.
-
Staining: Prepare a 0.1% to 1% solution of this compound in phosphate-buffered saline (PBS). Remove the culture medium from the wells and wash once with PBS. Add 100 µL of the this compound solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Washing: Gently remove the this compound solution and wash the cells 2-3 times with PBS to remove excess stain.
-
Quantification:
-
Microscopy: Observe the cells under a light microscope. Stained (non-viable) cells will appear pink/red. Viability can be estimated by counting the number of stained versus unstained cells.
-
Plate Reader: After washing, add 100 µL of a destaining solution (e.g., 50% ethanol) to each well and incubate for 10-15 minutes to elute the dye. Measure the absorbance at a wavelength of 540-560 nm. A higher absorbance corresponds to a lower viability.
-
MTT Assay Protocol
-
Cell Preparation: Seed cells in a 96-well plate and treat as required.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay Protocol
-
Cell Suspension: Prepare a single-cell suspension from your culture.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).[2]
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculation: Percent viability = (Number of viable cells / Total number of cells) x 100.
Annexin V/PI Staining Protocol
-
Cell Preparation: Harvest and wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental steps can aid in understanding and executing these assays.
Mechanisms of Cell Viability Assays
Caption: Mechanisms of different cell viability assays.
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
References
- 1. Trypan Blue vs AO/PI: Viability Staining Method Comparison | Revvity [revvity.co.jp]
- 2. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrmds.in [jrmds.in]
Safety Operating Guide
Navigating the Disposal of Rose Bengal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Rose Bengal, a potent photosensitizer and biological stain, requires careful handling not only during experimentation but also through its final disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical safety goggles, gloves, and a lab coat.[1][2] All handling of this compound powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[4][5][6][7]
-
Waste Collection and Segregation:
-
Solid Waste: Collect dry this compound powder, contaminated kimwipes, gloves, and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.[2][6] The container should be kept closed except when adding waste.[6]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a separate, compatible, and sealed hazardous waste container.[6] Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles or blades contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Your institution's EHS department will provide specific labeling requirements.[6]
-
-
Storage:
-
Disposal Request:
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely published and are subject to local regulations, the following table summarizes general principles for chemical waste that apply.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste | Generally, waste with a pH between 5.5 and 9.5 may be considered for drain disposal if it contains no other hazardous components. However, due to its chemical nature, this compound solutions should not be drain disposed regardless of pH. | [5] |
| Concentration for Drain Disposal | The disposal of dyes and stains down the drain is generally prohibited. | [4][7] |
| Satellite Accumulation Area (SAA) Volume Limit | Laboratories may have a limit on the total volume of hazardous waste stored, for example, not exceeding 10 gallons. | [6] |
Experimental Protocols
Currently, there are no widely established and approved laboratory protocols for the chemical neutralization or deactivation of this compound for non-hazardous disposal. The recommended and safest procedure is collection and disposal via a licensed hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within their research environment. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
